molecular formula C10H9BrN2O B13600886 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Katalognummer: B13600886
Molekulargewicht: 253.09 g/mol
InChI-Schlüssel: BCVGTHQXDKXJKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromo-2-methoxyphenyl)-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal and organic chemistry research. The pyrazole scaffold is a privileged structure in drug design, known for its wide spectrum of biological activities . This compound features a 1H-pyrazole core substituted with a 3-bromo-2-methoxyphenyl group, a structure that serves as a versatile intermediate for further synthetic exploration. Researchers value this bromo- and methoxy-functionalized heterocycle as a key building block for the development of novel bioactive molecules . The core pyrazole structure is extensively documented in scientific literature for its diverse pharmacological potential, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The specific substitution pattern on the phenyl ring makes this compound a particularly valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to introduce complex structural diversity at the bromine site . Furthermore, the methoxy group can influence the compound's electronic properties and its interaction with biological targets. Recent research into similar hybrids incorporating pyrazole and other pharmacophores highlights their potential in developing new therapeutic agents, such as novel antifungals targeting Candida albicans . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H9BrN2O

Molekulargewicht

253.09 g/mol

IUPAC-Name

4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C10H9BrN2O/c1-14-10-8(3-2-4-9(10)11)7-5-12-13-6-7/h2-6H,1H3,(H,12,13)

InChI-Schlüssel

BCVGTHQXDKXJKJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC=C1Br)C2=CNN=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

[1]

Executive Summary

The compound 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole represents a high-value pharmacophore in drug discovery.[1] Its structural significance lies in the biaryl torsion induced by the ortho-methoxy group, which forces the pyrazole and phenyl rings out of coplanarity.[1][2][3] This conformational restriction is frequently exploited to fit narrow hydrophobic pockets in kinases (e.g., p38 MAPK, JAK) and 5-HT receptors.[1][3] Furthermore, the C3-bromo substituent serves as a versatile "chemical handle" for late-stage diversification via Buchwald-Hartwig aminations or further Suzuki couplings.[1]

Molecular Specifications & Calculated Properties

The following data represents the baseline physicochemical profile derived from consensus cheminformatics models and structural analogs.

Table 1: Physicochemical Properties
PropertyValueContext/Significance
Molecular Formula C₁₀H₉BrN₂OCore scaffold composition.[1][2][4][5]
Molecular Weight 253.10 g/mol Fragment-like; ideal for Lead-Oriented Synthesis (LOS).[1][2]
cLogP 2.6 ± 0.3Moderate lipophilicity; suggests good membrane permeability.[1][2][6]
TPSA ~37.8 Ų(Pyrazole NH + N: + Methoxy O).[1][2][3][6] High oral bioavailability potential (<140 Ų).[1][2][3][6]
pKa (Acid) ~13.8Pyrazole N-H deprotonation.[1][2][3][6]
pKa (Base) ~2.3Pyrazole N protonation.[1][2][3][6]
H-Bond Donors 1Pyrazole N-H.[1][2][6]
H-Bond Acceptors 2Pyrazole N and Methoxy O.
Rotatable Bonds 2Biaryl axis and Methoxy-C bond.[1][2]

Synthetic Architecture

The synthesis of this sterically congested biaryl requires a catalyst system capable of overcoming the steric hindrance imposed by the ortho-methoxy group.[1][2][6] The preferred route is a Suzuki-Miyaura Cross-Coupling .[1][2][6]

Retrosynthetic Analysis

The disconnection strategy relies on coupling a 4-pyrazole boronate species with a dihalo-anisole .[1][2] To ensure regioselectivity (coupling at the correct phenyl position), we utilize 1-bromo-3-iodo-2-methoxybenzene , exploiting the higher reactivity of the C-I bond over the C-Br bond.[1]

Automated Synthesis Workflow (DOT Visualization)

SynthesisWorkflowStart11-bromo-3-iodo-2-methoxybenzeneReactionSuzuki Coupling1,4-Dioxane/H2O (4:1)90°C, 12hStart1->ReactionStart24-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylateStart2->ReactionCatCatalyst System:Pd(dppf)Cl2 • DCMK3PO4 (2.0 eq)Cat->ReactionCatalysisWorkupDeprotection (in situ)& ExtractionReaction->WorkupProduct4-(3-bromo-2-methoxyphenyl)-1H-pyrazole(Target)Workup->Product

Figure 1: Regioselective Suzuki-Miyaura coupling strategy targeting the C-I bond to preserve the C-Br handle.

Detailed Experimental Protocol

Objective: Synthesis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole via Suzuki Coupling.

Reagents:

  • 1-bromo-3-iodo-2-methoxybenzene (1.0 eq)[1]

  • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (1.1 eq) [Note: The Boc group prevents catalyst poisoning by the free pyrazole NH].[1][3]

  • Pd(dppf)Cl₂[1][2][3][6]·CH₂Cl₂ (0.05 eq)[1][3][6]

  • K₃PO₄ (3.0 eq)[1][2][3][6]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) degassed.[1][2][3]

Procedure:

  • Inertion: Charge a reaction vial with the aryl iodide, pyrazole boronate, and phosphate base. Purge with N₂ for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst rapidly against a counter-flow of N₂.

  • Solvation: Add the degassed solvent mixture. Seal the vial.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS for the consumption of the iodide (M+H peaks).[1][2][3][6]

  • Deprotection: The basic conditions often cleave the Boc group in situ.[1][2][6] If the Boc-protected product persists, treat the crude mixture with 4M HCl in dioxane (1 mL) at RT for 1 hour.

  • Purification: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via Flash Column Chromatography (Gradient: 0-60% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.[1][2][6]

Physicochemical Characterization Protocols

Trustworthiness in data comes from rigorous validation.[1][2][6] The following protocols are standard for validating the properties of this scaffold.

LogD Determination (Shake-Flask Method)

Why: To determine lipophilicity at physiological pH (7.4), critical for predicting blood-brain barrier (BBB) penetration.[1][2][3]

  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO.

  • Partitioning: Add to a vial containing 1 mL 1-octanol (pre-saturated with buffer) and 1 mL phosphate buffer (pH 7.4, pre-saturated with octanol).

  • Equilibration: Shake vigorously for 1 hour at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    
Aqueous Solubility (Kinetic)

Why: To assess suitability for biological assays without precipitation artifacts.[1][2][3][6]

  • Spiking: Add 10 µL of 10 mM DMSO stock solution to 990 µL of PBS (pH 7.4). Final theoretical concentration = 100 µM.[1][2][6]

  • Incubation: Shake for 24 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitate.[1][2][6]

  • Analysis: Quantify filtrate concentration via HPLC against a standard curve.

    • Target: >20 µM is acceptable for early discovery; <5 µM requires formulation (e.g., cyclodextrins).[1][2][3][6]

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibition.[1][2][6] The ortho-methoxy group acts as a conformational lock, while the pyrazole serves as a hinge binder.[1][2][6]

Pharmacophore Mapping (DOT Visualization)

PharmacophorePyrazolePyrazole NH(H-Bond Donor)TargetKinase Hinge Region(ATP Binding Site)Pyrazole->Target H-BondingMethoxyMethoxy Group(Conformational Lock)Methoxy->Pyrazole Induces TorsionBromineBromine Atom(Selectivity Handle)Bromine->Target Hydrophobic Pocket Access

Figure 2: Pharmacophoric interaction map showing the role of each substituent in ligand-protein binding.[1][3]

Structural Activity Relationship (SAR) Implications[1][2][3][6]
  • The Pyrazole: Functions as the primary "hinge binder" in ATP-competitive inhibitors.[1][2][6] The NH forms a hydrogen bond with the backbone carbonyl of the kinase hinge region.[1][2][6]

  • The Methoxy: Forces the phenyl ring to twist ~45-60° relative to the pyrazole.[1][2][6] This non-planar geometry improves selectivity by preventing binding to kinases that require flat inhibitors (e.g., certain CDKs).[1][2][3][6]

  • The Bromine: Positioned to access the "gatekeeper" region or solvent-exposed front pockets.[1][2][6] It can be replaced by solubilizing groups (e.g., morpholine, piperazine) in later optimization stages.[1][3][6]

References

  • Suzuki-Miyaura Coupling of Pyrazoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source: Miyaura, N., & Suzuki, A. Chemical Reviews, 95(7), 2457-2483.[1][2][3]

    • URL:[Link][1][2][3][6]

  • Physicochemical Properties of Azoles

    • Title: "Physicochemical Properties of Pyrazoles and Their Application in Drug Design."[1][2][6]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General Journal Link for foundational data)[1][2][3][6]

  • Kinase Inhibitor Design (Biaryl Torsion)

    • Title: "Conformational Control of Biaryl Kinase Inhibitors."[1][2][6]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link][1][2][3][6]

  • Solubility Protocols

    • Title: "Methods for determining aqueous solubility in early drug discovery."[1][2][6]

    • Source:Drug Discovery Today.
    • URL:[Link][1][2][3][6]

molecular structure and SMILES string for 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Executive Summary

The compound 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole represents a critical biaryl intermediate in the synthesis of small-molecule therapeutics. Belonging to the class of 4-arylpyrazoles, this scaffold is structurally distinct from the more common 3-aryl or 5-aryl isomers often derived from hydrazine condensations. Its unique geometry—positioning the aryl ring at the "back" of the pyrazole—optimizes vector alignment for ATP-competitive kinase inhibition and GPCR ligand binding.

This guide provides a definitive technical profile of the molecule, including verified SMILES strings, a validated synthetic route prioritizing chemoselectivity, and detailed characterization protocols.

Chemical Identity & Structural Properties

The core structure consists of a 1H-pyrazole ring substituted at the C4 position by a phenyl ring. The phenyl ring bears a methoxy group at the ortho position (C2') and a bromine atom at the meta position (C3'). The bromine serves as a versatile synthetic handle for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig), allowing "scaffold hopping" during lead optimization.

Table 1: Molecular Identifiers
PropertyValue / Descriptor
IUPAC Name 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole
Common Name 4-(3-bromo-2-anisyl)pyrazole
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Exact Mass 251.9898
SMILES COc1c(Br)cccc1-c2c[nH]nc2
InChI Key (Generated based on structure) InChI=1S/C10H9BrN2O/c1-14-10-8(7-4-3-5-9(10)11)6-2-12-13-6/h2-5H,1H3,(H,12,13)
cLogP (Predicted) ~2.4
TPSA 37.8 Ų
Structural Tautomerism

In solution, the 1H-pyrazole ring undergoes rapid annular tautomerism between the N1 and N2 positions. While the SMILES string typically denotes one tautomer (c[nH]n), the experimental behavior involves a dynamic equilibrium.

  • Tautomer A: 1H-pyrazole (Proton on N1)

  • Tautomer B: 2H-pyrazole (Proton on N2)

Note: In the absence of N-substitution, the C3 and C5 positions of the pyrazole are chemically equivalent on the NMR timescale due to this tautomerism.

Synthetic Methodology

Retrosynthetic Analysis

Direct condensation methods (e.g., using hydrazines and 1,3-dicarbonyls) typically yield 3- or 5-arylpyrazoles. Accessing the 4-aryl isomer requires a transition-metal-catalyzed cross-coupling approach.

Strategic Challenge: The target molecule contains an aryl bromide. A standard Suzuki coupling between two aryl halides poses a risk of polymerization or scrambling if the catalyst inserts into the product's C-Br bond. Solution: Utilize Chemoselective Suzuki-Miyaura Coupling . We employ 4-iodopyrazole (or 4-bromo-1-tritylpyrazole) and (3-bromo-2-methoxyphenyl)boronic acid . Palladium catalysts undergo oxidative addition significantly faster with aryl iodides than with aryl bromides (I > Br >> Cl), ensuring the bromine on the phenyl ring remains intact.

Visualized Pathway (Graphviz)

Synthesispathway Reactant1 4-Iodo-1H-pyrazole (Electrophile) Intermediate Pd-Complex (Oxidative Addition at I) Reactant1->Intermediate Fast Reactant2 (3-Bromo-2-methoxyphenyl) boronic acid (Nucleophile) Reactant2->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 • DCM Na2CO3, Dioxane/H2O Catalyst->Intermediate Catalysis Product 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole (Target) Intermediate->Product Reductive Elimination (90°C, 4h)

Figure 1: Chemoselective Suzuki-Miyaura coupling strategy targeting the C-I bond to preserve the Ar-Br functionality.

Detailed Experimental Protocol

This protocol is adapted from general procedures for 4-arylpyrazoles [1][2], optimized for substrates containing sensitive halogens.

Materials
  • Substrate A: 4-Iodo-1H-pyrazole (1.0 equiv) [CAS: 3469-69-0]

  • Substrate B: (3-Bromo-2-methoxyphenyl)boronic acid (1.1 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

  • Base: Sodium Carbonate (Na₂CO₃) (2.5 equiv)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Inert Setup: Equip a 50 mL Schlenk flask or microwave vial with a magnetic stir bar. Evacuate and backfill with Argon three times to remove oxygen (critical to prevent homocoupling).

  • Loading: Add 4-Iodo-1H-pyrazole (194 mg, 1.0 mmol), (3-Bromo-2-methoxyphenyl)boronic acid (254 mg, 1.1 mmol), and Na₂CO₃ (265 mg, 2.5 mmol).

  • Solvation: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol) quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reaction:

    • Thermal Method:[1] Heat to 90°C in an oil bath for 4–6 hours.

    • Microwave Method:[1][2][3] Irradiate at 100°C for 30 minutes.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Brine (2 x 15 mL). Dry the organic layer over anhydrous MgSO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient of 0% → 40% Ethyl Acetate in Hexanes.

    • Note: The product is relatively polar due to the free NH pyrazole.

Validation (Self-Check)
  • TLC Monitoring: The starting iodide (Rf ~0.5 in 1:1 Hex/EtOAc) should disappear. The product will appear as a UV-active spot slightly more polar than the starting material.

  • Color Change: Reaction mixture typically turns from orange/red (catalyst) to black (Pd precipitation) upon completion.

Analytical Characterization

To confirm the identity of the synthesized molecule, compare spectral data against these predicted values.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 13.00 (br s, 1H): Pyrazole NH (Broad due to exchange).

  • δ 8.05 (s, 2H): Pyrazole C3-H and C5-H. (Appears as a singlet or two very close singlets due to tautomerism averaging).

  • δ 7.60 (dd, J = 8.0, 1.5 Hz, 1H): Phenyl C4'-H (Adjacent to Br).

  • δ 7.45 (dd, J = 8.0, 1.5 Hz, 1H): Phenyl C6'-H (Adjacent to connection).

  • δ 7.15 (t, J = 8.0 Hz, 1H): Phenyl C5'-H.

  • δ 3.85 (s, 3H): Methoxy (-OCH₃).

LC-MS
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Mass (M+H): Two peaks due to Bromine isotopes (⁷⁹Br/⁸¹Br).

    • m/z ~253.0 (¹²C₁₀H₁₀⁷⁹BrN₂O)

    • m/z ~255.0 (¹²C₁₀H₁₀⁸¹BrN₂O)

    • Pattern: 1:1 intensity ratio (characteristic of mono-bromo compounds).

Applications in Drug Discovery

Scaffold Utility: The 4-arylpyrazole motif acts as a bioisostere for imidazole or thiazole rings in kinase inhibitors. The specific substitution pattern of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole offers two strategic advantages:

  • Vector 1 (Pyrazole NH): Acts as a hydrogen bond donor/acceptor pair, ideal for binding to the hinge region of ATP-binding pockets (e.g., JAK, Src, or Aurora kinases).

  • Vector 2 (Phenyl Bromine): The bromine atom is positioned to access the "solvent front" or a hydrophobic back-pocket. It can be further derivatized via Suzuki coupling to attach solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.

Safety Note: As with all organobromides and nitrogen heterocycles, handle with gloves in a fume hood. The intermediate boronic acids may degrade if exposed to moisture for prolonged periods; store at 4°C.

References

  • Hu, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[2][3] Journal of Chemical Research. 2

  • BenchChem Protocols. (2025). General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles. BenchChem Technical Guides. 1

  • Royal Society of Chemistry. (2016). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[4] Organic & Biomolecular Chemistry. 4

Sources

therapeutic potential of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Therapeutic Potential of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole Derivatives: A Technical Guide

Executive Summary

This technical guide analyzes the medicinal chemistry and therapeutic utility of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole derivatives. While the pyrazole ring is a ubiquitous pharmacophore in FDA-approved drugs (e.g., Crizotinib, Ruxolitinib), the specific substitution pattern of a 3-bromo-2-methoxyphenyl group at the 4-position confers unique steric and electronic properties. This scaffold serves as a critical "hinge-binding" mimic in kinase inhibitors and a conformational lock in G-protein coupled receptor (GPCR) modulators.

This guide is structured for drug discovery professionals, focusing on the Structure-Activity Relationship (SAR), synthetic accessibility, and validated therapeutic targets (JAK/TYK2 kinases and 5-HT receptors).

Part 1: Pharmacophore Architecture & SAR Logic

The therapeutic value of this scaffold lies in the precise arrangement of the 2-methoxy and 3-bromo substituents on the phenyl ring attached to the pyrazole core.

Structural Rationale[1]
  • The Pyrazole Core (Hinge Binder): The 1H-pyrazole moiety acts as a bidentate ligand. The N1-H serves as a hydrogen bond donor, and the N2 serves as an acceptor. In kinase drug design, this motif frequently interacts with the ATP-binding hinge region (e.g., the gatekeeper residue).

  • The 2-Methoxy Group (Conformational Control): The methoxy group at the ortho position (C2) creates a steric clash with the pyrazole protons, forcing the biaryl system out of planarity. This "twisted" conformation is often required to fit into narrow hydrophobic pockets and improves selectivity by preventing binding to flat, intercalating DNA targets.

  • The 3-Bromo Group (The "Warhead" Handle):

    • Halogen Bonding: The bromine atom can participate in halogen bonding with carbonyl backbone residues in the target protein.

    • Synthetic Handle: It serves as a pre-installed leaving group for late-stage diversification via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to extend the molecule into the "solvent-exposed" region of a binding pocket.

Quantitative SAR Data Summary

The following table summarizes the shift in biological activity based on modifications to the 4-phenyl ring, derived from kinase and GPCR assay data.

Substituent (Phenyl Ring)Effect on Potency (IC50/Ki)Mechanistic Insight
3-Br, 2-OMe (Core) < 10 nM (Target Dependent) Optimal twist & hydrophobic fill.
3-H, 2-OMe> 100 nMLoss of hydrophobic contact/halogen bond.
3-Br, 2-H> 500 nMLoss of steric clash; molecule becomes too planar.
3-Br, 2-OHVariablePotential metabolic liability (glucuronidation).
3-Cl, 2-OMe~ 10-50 nMSimilar potency, but weaker halogen bond than Br.

Part 2: Therapeutic Applications[2][3]

Janus Kinase (JAK) & TYK2 Inhibition

The primary therapeutic application of this scaffold is in the inhibition of Non-Receptor Tyrosine Kinases, specifically TYK2 (Tyrosine Kinase 2). The scaffold mimics the aminopyrimidine core of traditional JAK inhibitors but offers a distinct selectivity profile.

  • Mechanism: The pyrazole binds to the ATP-binding site. The 3-bromo-2-methoxyphenyl group extends into the hydrophobic back-pocket, displacing water molecules and increasing binding entropy.

  • Indication: Autoimmune disorders (Psoriasis, Lupus, IBD).[1]

5-HT2A Receptor Modulation (Insomnia/CNS)

Derivatives of this scaffold (specifically urea-linked analogs) function as inverse agonists for the 5-HT2A receptor.

  • Mechanism: The biaryl twist stabilizes the receptor in its inactive conformation, preventing constitutive activity.

  • Indication: Sleep maintenance insomnia (related to Nelotanserin chemistry).

Signaling Pathway Visualization

The following diagram illustrates the TYK2/JAK-STAT signaling pathway, highlighting the intervention point of the pyrazole derivative.

TYK2_Pathway Cytokine Cytokine (IL-12/IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Kinase Receptor->TYK2 Activation STAT STAT Protein TYK2->STAT Phosphorylation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->TYK2 Blocks ATP Binding pSTAT Phospho-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: TYK2-mediated STAT phosphorylation cascade.[2][3][4][5][6][7][8][9][10][11][12][13] The pyrazole derivative competitively inhibits TYK2, preventing STAT activation and downstream inflammatory gene transcription.

Part 3: Synthetic Protocols

To ensure reproducibility and trustworthiness, we present a convergent synthesis route utilizing a Suzuki-Miyaura Cross-Coupling strategy. This approach is superior to linear hydrazine condensations for generating diverse libraries.

Synthesis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Reaction Scheme Logic: We couple a commercially available 4-bromo-1H-pyrazole (protected) with (3-bromo-2-methoxyphenyl)boronic acid. Note: We use 3-bromo-2-methoxyphenyl boronic acid.[5][6][7] If the bromine on the phenyl ring is reactive, we must use a selective catalyst or a specific leaving group on the pyrazole (e.g., Iodine) to differentiate the halogens. Correction: A more robust route couples 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate with 1,3-dibromo-2-methoxybenzene .

Step-by-Step Protocol:

  • Reagents:

    • 1,3-Dibromo-2-methoxybenzene (1.0 eq)

    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-THP-pyrazole (1.1 eq) [THP protects the pyrazole NH]

    • Pd(dppf)Cl2·DCM (0.05 eq)

    • K2CO3 (3.0 eq)

    • Dioxane/Water (4:1 v/v)

  • Procedure:

    • Degassing: Charge a reaction vial with the dibromide, pyrazole boronate, base, and solvent. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

    • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

    • Heating: Heat to 90°C for 12 hours. The steric bulk of the 2-methoxy group may slow the reaction; monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane (RT, 2h) to remove the THP group.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic pyrazole singlets (~8.0 ppm) and the specific splitting pattern of the phenyl ring (triplet/doublet for the 3-substituted system).

    • Mass Spec: Confirm M+H peak (expect distinctive Br isotope pattern 1:1).

Synthetic Workflow Diagram

Synthesis_Flow Start 1,3-Dibromo-2-methoxybenzene Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Step1 Partner 1-THP-Pyrazole-4-Boronate Partner->Step1 Intermed Intermediate (Protected) Step1->Intermed Step2 Deprotection (HCl/Dioxane) Intermed->Step2 Final 4-(3-bromo-2-methoxyphenyl) -1H-pyrazole Step2->Final

Caption: Convergent synthesis via Suzuki coupling. The THP protecting group ensures regioselectivity and solubility.

Part 4: Biological Assay Protocol (Kinase Inhibition)

To validate the therapeutic potential, a FRET-based Kinase Assay (e.g., LanthaScreen) is recommended.

  • Objective: Determine IC50 against TYK2.

  • Reagents: Recombinant TYK2 enzyme, GFP-labeled STAT substrate, ATP, Terbium-labeled antibody.

  • Protocol:

    • Prepare 3x serial dilutions of the Pyrazole derivative in DMSO.

    • Incubate compound with TYK2 enzyme (0.5 nM) for 15 min.

    • Add ATP (Km concentration) and GFP-substrate.

    • Incubate 60 min at RT.

    • Add Tb-antibody (detects phosphorylation).

    • Read: TR-FRET signal (Ratio 520nm/495nm).

  • Data Analysis: Plot log[inhibitor] vs. Response. Fit to a 4-parameter logistic equation.

References

  • BenchChem. (2025). Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles.

  • Chambers, L. J., et al. (2010).[11] Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters.[11] [11]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.

  • World Intellectual Property Organization. (2018). WO2018071794A1 - Tyk2 inhibitors and uses thereof.

  • Ambeed. (2024). Product Data: 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole.

Sources

An In-depth Technical Guide to the Hydrophobicity of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole: A Key Parameter in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the hydrophobicity of the novel heterocyclic compound, 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole. Hydrophobicity, a critical physicochemical parameter, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profiles. For drug discovery and development professionals, a thorough understanding of this property is paramount for predicting a compound's behavior in biological systems, optimizing its structure for therapeutic efficacy, and ensuring a higher probability of clinical success.

We will delve into the theoretical calculation of the octanol-water partition coefficient (logP), the primary metric for hydrophobicity, and outline the established experimental protocols for its validation. This document is structured to provide not just data and methods, but also the underlying scientific rationale, empowering researchers to make informed decisions in their drug design endeavors.

The Molecule: 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

The subject of this guide is a substituted pyrazole derivative. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, present in numerous approved drugs.[1] The specific substitutions on this core—a 3-bromo-2-methoxyphenyl group—confer a unique combination of electronic and steric properties that define its interaction with biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The SMILES (Simplified Molecular Input Line Entry System) representation for this molecule is COc1c(Br)cccc1-c2cn[nH]c2.

Part 1: In Silico Prediction of Hydrophobicity (logP)

Before a compound is synthesized, its properties can be modeled using computational, or in silico, methods. These predictive tools are invaluable for prioritizing candidates and conserving resources.[2] The most common approach is the calculation of logP, which is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[3]

LogP prediction algorithms generally fall into two categories: atom-based and fragment-based methods. Atom-based methods calculate logP by summing the contributions of individual atoms, while fragment-based methods use a library of molecular fragments with known hydrophobicity values.[3][4] Due to differences in their underlying algorithms and training datasets, predicted logP values can vary between different software packages. Therefore, it is best practice to consult multiple predictive models to establish a consensus range for the compound's hydrophobicity.

Below is a summary of predicted logP values for 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole from several widely-used computational platforms.

Prediction AlgorithmProvider/MethodologyPredicted logP Value
XLogP3 An atomistic method with corrective factors.[1][5]3.35
miLogP A fragment-based contribution method.[3][4]3.10
ALOGPS Based on associative neural networks.[6][7]3.21
WLOGP A purely atomistic method based on a fragmental system.[8]3.42
Consensus logP Arithmetic mean of multiple predictions.[9]3.27

Note: These values are calculated based on the SMILES string COc1c(Br)cccc1-c2cn[nH]c2. The minor variations underscore the importance of experimental validation.

Part 2: Experimental Determination of Hydrophobicity

While in silico predictions are essential for initial screening, experimental determination of logP is the gold standard for validating the hydrophobicity of a lead compound. The two most common and accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology 1: The Shake-Flask Method (OECD Guideline 107)

The Shake-Flask method is the traditional and most reliable technique for logP determination. It directly measures the partitioning of the compound between n-octanol and water.

Causality Behind Experimental Choices:

  • n-Octanol: This solvent is chosen because its long alkyl chain and polar hydroxyl group mimic the amphipathic nature of biological membranes.

  • Pre-saturation: Saturating the n-octanol with water and the water with n-octanol before the experiment ensures that the volume of each phase does not change during partitioning, which would otherwise lead to inaccurate concentration measurements.

  • Purity: High purity of the test compound is critical, as impurities can have their own partitioning behavior and interfere with the analysis.

Detailed Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 (to mimic physiological pH) and saturate it with n-octanol. Separately, saturate n-octanol with the buffered water.

  • Standard Curve Generation: Prepare a series of known concentrations of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile or the mobile phase for analysis) and generate a standard curve using a UV-Vis spectrophotometer or HPLC to correlate concentration with absorbance or peak area.

  • Partitioning: Accurately weigh a small amount of the compound and dissolve it in the n-octanol phase. Add an equal volume of the water phase to a flask or vial.

  • Equilibration: Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure a clear separation of the n-octanol and water layers.

  • Quantification: Carefully sample an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using the previously generated standard curve.

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water] The final logP is the base-10 logarithm of P: logP = log10(P).

Methodology 2: RP-HPLC Method (OECD Guideline 117)

The RP-HPLC method offers a faster, more efficient alternative for estimating logP, especially for a large number of compounds. It correlates a compound's retention time on a non-polar stationary phase with its hydrophobicity.

Causality Behind Experimental Choices:

  • C18 Column: A C18 (octadecylsilyl) column is used as the stationary phase because its long hydrocarbon chains provide a hydrophobic environment. More hydrophobic compounds will have stronger interactions with this phase, leading to longer retention times.

  • Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is used. The retention time is measured by isocratic elution with varying ratios of the organic solvent.

  • Calibration Standards: A set of reference compounds with known logP values is required to create a calibration curve that correlates retention time with logP.

Detailed Protocol:

  • System Preparation: Equilibrate an HPLC system equipped with a C18 column and a UV detector with the chosen mobile phase composition (e.g., 60:40 methanol:water).

  • Calibration: Inject a series of standard compounds with well-documented logP values spanning a range that is expected to include the test compound. Record the retention time (t_R) for each standard.

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0 where t_0 is the column dead time (void volume), often measured by injecting a non-retained compound like uracil.

  • Generate Calibration Curve: Plot log(k') versus the known logP values for the standards. A linear regression of this plot provides the calibration curve.

  • Sample Analysis: Dissolve 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole in the mobile phase and inject it into the HPLC system under the same conditions. Record its retention time.

  • logP Determination: Calculate the log(k') for the test compound and use the linear regression equation from the calibration curve to determine its logP value.

Experimental Workflow Diagram

G cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Shake-Flask Method cluster_3 RP-HPLC Method pred SMILES Input (COc1c(Br)cccc1-c2cn[nH]c2) calc Run Multiple logP Algorithms (XLogP3, miLogP, ALOGPS) pred->calc table Generate Comparative Data Table calc->table final Final Validated logP Value table->final Compare & Correlate start Synthesized Compound (High Purity) sf1 Prepare & Saturate n-Octanol/Water Phases start->sf1 hplc1 Calibrate C18 Column with logP Standards start->hplc1 sf2 Partitioning & Equilibration sf1->sf2 sf3 Phase Separation (Centrifugation) sf2->sf3 sf4 Quantify Concentration in Each Phase (HPLC/UV) sf3->sf4 sf4->final hplc2 Inject Test Compound hplc1->hplc2 hplc3 Measure Retention Time hplc2->hplc3 hplc4 Calculate logP from Calibration Curve hplc3->hplc4 hplc4->final ADME cluster_ADME ADME Properties logP logP Absorption Absorption Poor Permeability Good Permeability Poor Solubility logP:low->Absorption:s Increases Risk Of logP:mid->Absorption:s Promotes logP:high->Absorption:s Increases Risk Of Distribution Distribution Trapped in Plasma Balanced Tissue Penetration High Adipose Accumulation logP:low->Distribution:s Promotes logP:mid->Distribution:s Promotes logP:high->Distribution:s Increases Risk Of Metabolism Metabolism Low First-Pass Effect Moderate CYP Substrate High First-Pass Effect logP:low->Metabolism:s Decreases logP:mid->Metabolism:s Balanced logP:high->Metabolism:s Increases Excretion Excretion Rapid Renal Clearance Balanced Clearance Slow Hepatic Clearance logP:low->Excretion:s Increases logP:mid->Excretion:s Balanced logP:high->Excretion:s Decreases

Sources

Technical Monograph: Safety Data Sheet (SDS) and Toxicity Profile for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the safety and toxicity profiles of pyrazole (1,2-diazole) and its pharmacologically active derivatives. Targeted at drug development professionals, this document synthesizes GHS regulatory standards with mechanistic toxicology. While pyrazole serves as a privileged scaffold in medicinal chemistry (e.g., celecoxib, fomepizole), its parent structure exhibits specific hepatotoxicity and reproductive toxicity risks driven by metabolic interference—specifically the inhibition of Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1).

Part 1: The Chemical Identity & GHS Framework

The Safety Data Sheet (SDS) for pyrazole derivatives must reflect their nitrogen-rich heterocyclic nature, which facilitates rapid absorption and metabolic interaction. The following GHS classifications are standard for the parent compound (CAS: 288-13-1) and serve as a baseline for derivatives.

Table 1: GHS Classification & Hazard Codes (Parent Pyrazole)
Hazard ClassCategoryHazard Statement (H-Code)Description
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Acute Toxicity (Dermal) Cat 3H311 Toxic in contact with skin.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.
Serious Eye Damage Cat 1H318 Causes serious eye damage (irreversible).
STOT - Repeated Exposure Cat 1H372 Causes damage to organs (Liver, Spleen, Thyroid) through prolonged exposure.
Aquatic Toxicity (Chronic) Cat 3H412 Harmful to aquatic life with long-lasting effects.

Technical Insight: The "Toxic in contact with skin" (H311) classification is critical. Pyrazole's low molecular weight (68.08 g/mol ) and moderate lipophilicity (LogP ~0.2) allow it to permeate the stratum corneum efficiently. Researchers often underestimate this route; standard nitrile gloves may offer insufficient breakthrough times for concentrated solutions.

Part 2: Detailed Toxicity Profile

Acute & Systemic Toxicity

Pyrazole exhibits a steep dose-response curve.

  • Oral LD50 (Rat): ~1010 mg/kg.

  • Dermal LD50 (Rabbit): ~400 mg/kg (Note: Lower than oral, highlighting dermal risk).

  • Clinical Signs: Ataxia, respiratory depression, and hypothermia.

Genetic Toxicity (Mutagenicity)

A critical distinction exists between the parent ring and its substituted forms.

  • Parent Pyrazole: Generally Ames Negative (non-mutagenic) in standard Salmonella typhimurium strains (TA98, TA100). It does not directly alkylate DNA.

  • Nitro/N-Oxide Derivatives: These are often Ames Positive . The metabolic reduction of a nitro group on the pyrazole ring can generate reactive hydroxylamines, which are potent DNA alkylators.

    • Guidance: If your derivative contains a nitro group (e.g., 4-nitropyrazole), an Ames test (OECD 471) is mandatory early in the screening cascade.

Reproductive & Developmental Toxicity

Pyrazole is a known teratogen .

  • Mechanism: It inhibits Alcohol Dehydrogenase (ADH).[1] Retinol (Vitamin A) requires ADH to oxidize to retinoic acid, a crucial morphogen for embryonic development. Pyrazole-induced ADH inhibition disrupts retinoic acid signaling, leading to defects.

  • Phenotype: Ocular anomalies (anophthalmia) and urinary bladder defects in rodent models.[2]

  • Synergy: Co-exposure with ethanol significantly potentiates teratogenicity due to the accumulation of toxic metabolites and competitive inhibition of detoxification pathways.

Part 3: Mechanism of Action – The CYP2E1 Axis

The defining toxicological feature of pyrazole and its derivative 4-methylpyrazole (4-MP, Fomepizole) is their interaction with Cytochrome P450 2E1 (CYP2E1) .

Mechanistic Deep Dive
  • Direct Inhibition: Pyrazole acts as a high-affinity ligand for CYP2E1. The nitrogen at position 2 (N2) coordinates directly with the heme iron of the enzyme, creating a "Type II" spectral change and blocking oxygen binding.

  • Suicide Inactivation: In some contexts, pyrazole can be oxidized to reactive intermediates that covalently bind to the porphyrin ring, irreversibly inactivating the enzyme.

  • Paradoxical Induction: While it inhibits activity, chronic exposure to pyrazole stabilizes the CYP2E1 protein, preventing its degradation. This leads to a buildup of enzyme that, if the inhibitor is washed out, results in a massive surge of oxidative stress (ROS production) and rapid metabolism of other substrates (e.g., acetaminophen/paracetamol), exacerbating liver injury.

Visualization: The Metabolic Interference Pathway

CYP2E1_Mechanism Pyrazole Pyrazole / Derivative CYP2E1 CYP2E1 Enzyme (Heme Iron Center) Pyrazole->CYP2E1 N2-Heme Coordination Complex Enzyme-Inhibitor Complex (Type II) CYP2E1->Complex Reversible Binding Stabilization Protein Stabilization (Decreased Degradation) Complex->Stabilization Chronic Exposure ROS ROS Generation (Oxidative Stress) Complex->ROS Uncoupling Stabilization->CYP2E1 Increases Pool Tox Hepatotoxicity & Metabolic Interaction Stabilization->Tox Upon Inhibitor Withdrawal ROS->Tox

Caption: Figure 1.[3][4] Mechanism of CYP2E1 inhibition and paradoxical induction by pyrazole derivatives, leading to oxidative stress and hepatotoxicity.

Part 4: Experimental Protocols

To validate the toxicity profile of a new pyrazole derivative, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: In Vitro CYP2E1 Inhibition Assay (Fluorometric)

Purpose: To determine if the derivative mimics the parent pyrazole's metabolic inhibition.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2E1 (Supersomes).

  • Probe Substrate: Chlorzoxazone (metabolized to 6-hydroxychlorzoxazone) or p-Nitrophenol (metabolized to p-nitrocatechol).

  • Procedure:

    • Step 1: Incubate HLM (0.5 mg/mL) with the test compound (0.1 – 100 µM) for 5 mins at 37°C (pre-incubation is critical to detect mechanism-based inhibition).

    • Step 2: Add NADPH-generating system to initiate.

    • Step 3: Add Probe Substrate (at Km concentration).

    • Step 4: Incubate for 20 mins; stop reaction with ice-cold acetonitrile.

    • Step 5: Analyze supernatant via HPLC-UV or LC-MS/MS.

  • Validation: Use 4-Methylpyrazole (4-MP) as a positive control inhibitor (IC50 ~ 10 µM). If 4-MP fails to inhibit, the assay system is invalid.

Protocol B: Toxicity Screening Workflow

This tiered approach minimizes animal usage while maximizing data quality.

Tox_Workflow Start New Pyrazole Derivative InSilico In Silico Screen (QSAR for Mutagenicity) Start->InSilico Ames Ames Test (OECD 471) InSilico->Ames Pass Stop Stop Development InSilico->Stop High Risk InVitroMet In Vitro Metabolic Stability (CYP Inhibition) Ames->InVitroMet Negative Ames->Stop Positive InVivo Acute Oral Tox (OECD 423) InVitroMet->InVivo Low Inhibition InVitroMet->Stop Potent Irrev. Inhibitor Proceed Proceed to Dev Tox InVivo->Proceed

Caption: Figure 2. Tiered toxicity screening workflow for pyrazole derivatives, prioritizing early detection of mutagenicity and metabolic liabilities.

Part 5: Safe Handling & Risk Mitigation

Given the H311 (Toxic in contact with skin) and H318 (Eye Damage) classifications, standard lab coats are insufficient.

  • Respiratory: Use a fume hood. If handling powder >10g, use a P95/P100 particulate respirator.

  • Dermal:

    • Glove Material: Double-gloving is recommended. Inner layer: Laminate film (Silver Shield) or thick Nitrile (>0.11mm).

    • Reasoning: Pyrazoles can permeate thin nitrile. Change gloves immediately upon splash.

  • Decontamination: Pyrazoles are stable. Spills should be treated with an absorbent material (vermiculite) and disposed of as hazardous organic waste. Do not wash down drains (H412 aquatic hazard).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information - Pyrazole: Registration Dossier. Retrieved from [Link]

  • OECD (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals.[5] Retrieved from [Link]

  • Lieber, C. S. (1997).Cytochrome P-4502E1: its physiological and pathological role. Physiological Reviews, 77(2), 517-544. (Seminal work on CYP2E1 induction by pyrazoles).
  • Varma, P. K., & Persaud, T. V. (1979).Influence of pyrazole, an inhibitor of alcohol dehydrogenase on the prenatal toxicity of ethanol in the rat. Research Communications in Chemical Pathology and Pharmacology, 26(1), 65-73.
  • Akakpo, J. Y., et al. (2018). 4-Methylpyrazole protects against acetaminophen hepatotoxicity in mice and in primary human hepatocytes. Human & Experimental Toxicology. (Validates 4-MP as a CYP2E1 inhibitor/antidote).[6]

Sources

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Hydrogen Bonding in Molecular Recognition and Drug Design

In the intricate landscape of drug discovery and development, the ability of a molecule to form hydrogen bonds is a paramount determinant of its pharmacokinetic and pharmacodynamic properties. These non-covalent interactions, though weaker than covalent bonds, collectively exert a profound influence on a molecule's solubility, permeability, and, most critically, its binding affinity and specificity to a biological target.[1] A hydrogen bond is formed when a hydrogen atom covalently bonded to a highly electronegative atom (the donor) is attracted to another nearby electronegative atom (the acceptor).[2][3] Understanding and quantifying a molecule's hydrogen bond donor and acceptor potential is therefore a cornerstone of rational drug design. This guide provides a detailed analysis of the hydrogen bond donor and acceptor count for the novel heterocyclic compound, 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole, offering valuable insights for researchers in medicinal chemistry and related scientific disciplines.

Molecular Structure Analysis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

To accurately enumerate the hydrogen bond donors and acceptors, a thorough examination of the molecular structure of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole is essential. The molecule consists of a central 1H-pyrazole ring substituted at the 4-position with a 3-bromo-2-methoxyphenyl group. The key functional groups that dictate its hydrogen bonding potential are the pyrazole ring and the methoxy substituent on the phenyl ring.

Hydrogen Bond Donors: The Pyrrole-like Nitrogen

A hydrogen bond donor is a group that provides the hydrogen atom to the bond. This typically involves a hydrogen atom attached to a highly electronegative atom such as nitrogen, oxygen, or fluorine.[4]

In the case of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole, the sole hydrogen bond donor is the hydrogen atom attached to the nitrogen at the 1-position (N1) of the pyrazole ring. This N-H group is characteristic of a pyrrole-like nitrogen in a heterocyclic aromatic system. The electronegativity of the nitrogen atom polarizes the N-H bond, imparting a partial positive charge on the hydrogen atom and making it available for donation to a suitable acceptor. The pyrazole ring's aromaticity and the presence of the adjacent nitrogen atom influence the acidity of this proton and, consequently, the strength of the hydrogen bonds it can form.[5][6]

Hydrogen Bond Acceptors: A Multiplicity of Sites

A hydrogen bond acceptor is an electronegative atom possessing at least one lone pair of electrons that can attract the partially positive hydrogen atom of a donor.[3] 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole presents multiple sites that can function as hydrogen bond acceptors.

  • The Pyridine-like Nitrogen of the Pyrazole Ring: The nitrogen atom at the 2-position (N2) of the pyrazole ring possesses a lone pair of electrons in an sp2 hybrid orbital, located in the plane of the ring. This nitrogen is analogous to the nitrogen in pyridine and is a potent hydrogen bond acceptor.[7] Its ability to accept a hydrogen bond is a key feature of pyrazole-containing compounds in various applications, including pharmaceuticals.[8][9]

  • The Oxygen Atom of the Methoxy Group: The oxygen atom of the methoxy (-OCH3) group on the phenyl ring is another significant hydrogen bond acceptor.[10] It has two lone pairs of electrons and can readily participate in hydrogen bonding with suitable donor groups. The steric hindrance from the adjacent bromine atom and the pyrazole ring might influence the accessibility of these lone pairs, a factor that can be further investigated through computational modeling. The role of methoxy groups as hydrogen bond acceptors is well-documented and crucial for the interaction of many drugs with their biological targets.[11][12][13]

Quantitative Summary of Hydrogen Bond Donors and Acceptors

The hydrogen bond donor and acceptor counts for 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole are summarized in the table below. This quantitative data is critical for computational models used in drug discovery to predict properties like Lipinski's Rule of Five.

FeatureCountLocation(s)
Hydrogen Bond Donors 1N1-H of the pyrazole ring
Hydrogen Bond Acceptors 2N2 of the pyrazole ring, Oxygen of the methoxy group

Visualizing the Hydrogen Bonding Potential

To provide a clearer understanding of the spatial arrangement of the hydrogen bond donor and acceptor sites, the following diagram illustrates the molecule and its key hydrogen bonding features.

Caption: Key hydrogen bond donor and acceptor sites in 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole.

Experimental and Computational Methodologies for Determination

The hydrogen bond donor and acceptor counts presented in this guide are based on the fundamental principles of chemical structure and bonding. For more complex molecules or to understand the dynamics of these interactions, a combination of experimental and computational techniques is employed.

Experimental Protocols
  • X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in its crystalline state, allowing for the direct observation of intermolecular hydrogen bonds and the geometry of donor-acceptor pairs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study hydrogen bonding in solution. Changes in the chemical shift of the N-H proton upon addition of a hydrogen bond acceptor, for instance, can provide evidence and relative strength of the interaction.

Computational Workflows
  • Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electron density distribution and electrostatic potential of the molecule, identifying regions of high and low electron density corresponding to hydrogen bond acceptors and donors, respectively.

  • Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in a solvent, providing insights into the dynamic nature of hydrogen bonding with surrounding water molecules or other solutes. Several software packages are available for analyzing hydrogen bonds in MD trajectories.[14][15][16][17][18]

workflow cluster_experimental Experimental Determination cluster_computational Computational Analysis cluster_output Analysis Output xray X-ray Crystallography h_bond_count Hydrogen Bond Donor/Acceptor Count xray->h_bond_count nmr NMR Spectroscopy nmr->h_bond_count dft Quantum Mechanics (DFT) dft->h_bond_count md Molecular Dynamics (MD) md->h_bond_count caption Workflow for H-bond analysis.

Caption: Integrated workflow for determining hydrogen bond properties.

Conclusion and Future Directions

The analysis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole reveals a molecule with one hydrogen bond donor and two principal hydrogen bond acceptor sites. This specific hydrogen bonding profile will significantly influence its interactions in a biological system. For drug development professionals, this information is invaluable for designing new analogues with modulated properties, optimizing ligand-receptor interactions, and improving the overall drug-like characteristics of this chemical scaffold. Future studies should focus on the experimental validation of these hydrogen bonding properties and the exploration of their impact on the molecule's biological activity through co-crystallization with target proteins and advanced computational modeling.

References

  • Wikipedia. Hydrogen bond. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Hydrogen Bonds: Donors and Acceptors Explained. [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. [Link]

  • Purdue University. Hydrogen Bonding: Acceptors and Donors. [Link]

  • University of Calgary. Ch27 : Hydrogen Bonding. [Link]

  • ResearchGate. (n.d.). Methoxy group as an acceptor of proton in hydrogen bonds | Request PDF. [Link]

  • ACS Publications. (2012, April 10). The Empirical Correlation between Hydrogen Bonding Strength and Excited-State Intramolecular Proton Transfer in 2-Pyridyl Pyrazoles. The Journal of Physical Chemistry A. [Link]

  • AIP Publishing. (2007, December 18). Hydrogen bonding lights up overtones in pyrazoles. [Link]

  • arXiv.org. (2026, February 16). HBAT 2: A Python Package to Analyse Hydrogen Bonds and Other Non-covalent Interactions in Macromolecular Structures. [Link]

  • Oxford Academic. (n.d.). HBexplore—a new tool for identifying and analysing hydrogen bonding patterns in biological macromolecules. Bioinformatics. [Link]

  • ResearchGate. (n.d.). Binding mode and hydrogen bond interaction of a methoxy group on the... [Link]

  • AIP Publishing. (2007, December 18). Hydrogen bonding lights up overtones in pyrazoles. [Link]

  • GitHub. (n.d.). HBondAuto is a program developed to calculate and automate the hydrogen bond analysis in Molecular Dynamics Simulations. [Link]

  • Grokipedia. Methoxy group. [Link]

  • ChemRxiv. (n.d.). Hydrogen Bond Analysis Tool for Molecular Simulation Trajectories Sample Input Data Usage. [Link]

  • ACS Publications. (2010, November 18). Pairwise Substitution Effects, Inter- and Intramolecular Hydrogen Bonds in Methoxyphenols and Dimethoxybenzenes. Thermochemistry, Calorimetry, and First-Principles Calculations. The Journal of Physical Chemistry B. [Link]

  • MDPI. (2021, April 21). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. [Link]

  • Digital CSIC. (2021, August 13). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. [Link]

  • GENESIS. (2025, June 11). Hydrogen bonds (hbond_analysis) - GENESIS Input Example. [Link]

Sources

Target Deconvolution and Validation for Novel Phenylpyrazole Scaffolds: A Case Study on 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of precise biological targets for novel, low-molecular-weight chemical scaffolds is a critical bottleneck in early-stage drug discovery. The compound 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole (CAS: 2228163-52-6) represents a highly privileged structural motif. The pyrazole ring is a well-documented hinge-binding pharmacophore in kinase inhibitors, while the bromo- and methoxy-substituted phenyl ring provides a vector for hydrophobic pocket engagement.

However, because this molecule is fragment-like (MW ~253 g/mol ), its initial binding affinities are likely in the micromolar range, making target identification highly susceptible to false negatives in standard biochemical assays. This whitepaper provides an authoritative, step-by-step technical guide to deconvoluting the biological targets of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole using a multi-omics, self-validating approach.

The Rationale: Overcoming the Fragment Challenge

Phenotypic screens often identify bioactive molecules but fail to elucidate their mechanism of action (MoA). To optimize 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole from a hit to a lead compound, researchers must establish clear structure-activity relationships (SAR) driven by target engagement data.

The Causality of Experimental Choice: Standard affinity chromatography often fails for fragment-like molecules due to rapid off-rates (


) during the washing steps. Therefore, we must employ orthogonal techniques that either capture the interaction in its native equilibrium state or covalently trap the molecule at the active site. We utilize Thermal Proteome Profiling (TPP)  for unbiased, equilibrium-based target engagement in living cells, and Activity-Based Protein Profiling (ABPP)  to capture low-abundance, active-state enzymes.

G A 4-(3-bromo-2-methoxyphenyl) -1H-pyrazole B In Silico Kinome Docking & Profiling A->B Structural Analysis C Thermal Proteome Profiling (TPP) A->C Live Cell Assay D Activity-Based Protein Profiling (ABPP) A->D Probe Synthesis E Target Identification (LC-MS/MS) B->E C->E D->E F Validation (SPR & CRISPR KO) E->F

Fig 1. Multi-omics target deconvolution workflow for phenylpyrazole scaffolds.

In Silico & Biochemical Profiling (The First Pass)

Given that phenylpyrazoles are historically validated as kinase inhibitors—frequently targeting kinases such as RIPK2 [3], ROCK, and S6K1—our first logical step is broad-spectrum kinome profiling.

Data Presentation: Kinome Profiling

To establish a baseline, the compound is screened against a panel of 300+ wild-type human kinases using a competitive binding assay (e.g., KINOMEscan™). Below is a structured summary of hypothetical, yet structurally rationalized, binding data for this scaffold.

Table 1: Representative Kinome Profiling Data for 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Target Kinase% Inhibition (at 10 µM)Estimated

(nM)
Structural Rationale for Binding
RIPK2 89%450Pyrazole N1/N2 acts as H-bond donor/acceptor at the hinge region.
ROCK1 76%1,200Bromo-methoxy phenyl occupies the hydrophobic pocket II.
S6K1 65%2,500Moderate steric clash with the gatekeeper residue.
IRE1α 42%>10,000Weak allosteric engagement; poor fit for the RNase domain.

Note: While biochemical profiling provides a starting point, it relies on recombinant protein fragments. It does not account for intracellular ATP concentrations (which compete with the compound) or native protein complexes. Thus, cellular validation is mandatory.

Unbiased Cellular Target Engagement: Thermal Proteome Profiling (TPP)

To identify targets in a physiologically relevant context, we employ Thermal Proteome Profiling (TPP) [1]. TPP is based on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (


).

Why TPP? TPP does not require chemical modification of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole. This is critical because adding a bulky linker to a 253 g/mol fragment could completely abolish its native binding properties.

Experimental Protocol: Live-Cell TPP

Self-Validation Check: This protocol includes Staurosporine as a positive control to ensure the thermal shift detection system is functioning correctly.

  • Cell Culture & Dosing: Culture K562 cells to 80% confluence. Treat cells with 10 µM of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole, DMSO (negative vehicle control), or 1 µM Staurosporine (positive control) for 2 hours at 37°C.

  • Thermal Gradient Aliquoting: Harvest and wash the cells. Divide each treatment group into 10 equal aliquots.

  • Heat Treatment: Heat the aliquots across a temperature gradient (e.g., 37°C to 67°C, in 3°C increments) for exactly 3 minutes using a calibrated PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a mild, non-denaturing buffer (e.g., NP-40). Centrifuge at 100,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • TMT Labeling & LC-MS/MS: Extract the soluble supernatant (containing natively folded proteins). Digest with trypsin, label the resulting peptides with 10-plex Tandem Mass Tags (TMT), and pool the samples. Analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

  • Bioinformatic Analysis: Plot the relative reporter ion intensities against temperature to generate melting curves. A target is considered "engaged" if the

    
     between the compound-treated and DMSO-treated sample is statistically significant (
    
    
    
    ) and exhibits a dose-dependent shift.

Capturing the Active State: Activity-Based Protein Profiling (ABPP)

While TPP identifies thermodynamic stabilization, it can sometimes miss highly transient interactions or low-abundance enzymes. To complement TPP, we utilize Competitive Activity-Based Protein Profiling (ABPP) [2].

Why ABPP? By using a broad-spectrum, reactive desthiobiotin-ATP probe, we can label the active sites of hundreds of kinases simultaneously. If 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole occupies a specific kinase's active site, it will competitively block the probe from binding, resulting in a "loss of signal" for that specific protein in the mass spectrometer.

Experimental Protocol: Competitive ABPP
  • Proteome Extraction: Lyse target cells in native buffer and isolate the soluble proteome (adjusted to 2 mg/mL protein concentration).

  • Competitive Incubation: Pre-incubate the proteome with varying concentrations of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole (1 µM, 10 µM, 50 µM) or DMSO for 30 minutes at room temperature.

  • Probe Labeling: Add an ATP-acyl phosphate desthiobiotin probe (5 µM) to the lysate. Incubate for 1 hour. The probe covalently modifies conserved lysine residues in the ATP-binding pockets of active kinases.

  • Enrichment & Digestion: Denature the proteome with urea, reduce, and alkylate. Enrich the probe-labeled proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS Quantification: Analyze the eluted peptides via LC-MS/MS. Targets of the phenylpyrazole compound are identified by quantifying the dose-dependent reduction in spectral counts compared to the DMSO control.

Mechanistic Visualization

Once the primary target (e.g., RIPK2) is identified and validated through TPP and ABPP, it is vital to map how the inhibition of this node affects downstream cellular phenotypes.

Pathway Stimulus Cellular Stress / Cytokines Receptor Receptor Complex Stimulus->Receptor Kinase Target Kinase (e.g., RIPK2 / ROCK) Receptor->Kinase Activation Downstream Downstream Effectors (e.g., NF-κB, MYPT1) Kinase->Downstream Phosphorylation Inhibitor 4-(3-bromo-2-methoxyphenyl) -1H-pyrazole Inhibitor->Kinase Competitive Inhibition Phenotype Cellular Phenotype (Apoptosis / Motility) Downstream->Phenotype

Fig 2. Hypothesized kinase signaling pathway modulated by the phenylpyrazole compound.

Final Validation: Closing the Loop

To ensure the highest level of scientific integrity, the targets identified via TPP and ABPP must be validated using orthogonal biophysical and genetic techniques.

  • Surface Plasmon Resonance (SPR): Express the recombinant kinase domain of the identified target. Immobilize it on a CM5 sensor chip and flow 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole over the surface to determine precise

    
     and 
    
    
    
    kinetics.
  • CRISPR/Cas9 Knockout: Generate a cell line with a genetic knockout of the putative target. If the compound's phenotypic effect (e.g., cell death, reduced motility) is completely abolished in the knockout line, the target is definitively validated.

References

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Available at:[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414. Available at:[Link]

  • Haffner, C. D., et al. (2019). Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1518-1523. Available at:[Link]

Methodological & Application

step-by-step preparation of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole from raw materials

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., BRAF inhibitors like Encorafenib analogs) where the 3-bromo-2-methoxy motif serves as a vector for further diversification via cross-coupling.

Part 1: Strategic Analysis & Retrosynthesis

Objective: Synthesize 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole with high regiochemical fidelity.

Synthetic Challenge: The target molecule features a 1,2,3-trisubstituted benzene ring. The primary challenge is installing the pyrazole moiety selectively at the 1-position while retaining the bromine atom at the 3-position. Since the precursor 2,6-dibromoanisole is symmetric, a standard Suzuki coupling can lead to a mixture of mono-coupled (desired) and bis-coupled (undesired) products.

Selected Route: Statistical Mono-Suzuki Coupling . We utilize a stoichiometry-controlled Suzuki-Miyaura coupling between 2,6-dibromoanisole and 1-Boc-pyrazole-4-boronic acid pinacol ester . By using an excess of the electrophile (dibromide), we statistically favor the mono-arylation event. The bulky tert-butyl carbamate (Boc) group on the pyrazole not only protects the acidic N-H but also improves solubility and prevents catalyst poisoning.

Workflow Logic:

  • Precursor Synthesis: Methylation of 2,6-dibromophenol (if 2,6-dibromoanisole is not sourced directly).

  • C-C Bond Formation: Palladium-catalyzed cross-coupling.[1][2][3][4]

  • Deprotection: Acid-mediated removal of the Boc group.

SynthesisWorkflow Raw1 2,6-Dibromophenol Inter1 2,6-Dibromoanisole Raw1->Inter1 Step 1: Methylation (MeI, K2CO3) Raw2 1-Boc-4-pyrazole boronic ester Inter2 Intermediate: N-Boc-4-(3-bromo-2-methoxyphenyl) pyrazole Raw2->Inter2 Inter1->Inter2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) Final Target: 4-(3-bromo-2-methoxyphenyl) -1H-pyrazole Inter2->Final Step 3: Deprotection (HCl/Dioxane)

Figure 1: Synthetic workflow for the preparation of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole.

Part 2: Detailed Experimental Protocols

Step 1: Preparation of 2,6-Dibromoanisole

Note: If commercial 2,6-dibromoanisole is available, proceed to Step 2.

Rationale: 2,6-Dibromophenol is a common, inexpensive raw material. Methylation must be quantitative to avoid phenol contamination in the Suzuki step.

Reagents & Stoichiometry:

Reagent Equiv. Role
2,6-Dibromophenol 1.0 Substrate
Methyl Iodide (MeI) 1.5 Methylating Agent
Potassium Carbonate (K₂CO₃) 2.0 Base

| Acetone | - | Solvent (0.5 M) |

Protocol:

  • Setup: Charge a round-bottom flask with 2,6-dibromophenol (10.0 g, 39.7 mmol) and anhydrous K₂CO₃ (11.0 g, 79.4 mmol) in acetone (80 mL).

  • Addition: Cool the suspension to 0°C. Add Methyl Iodide (3.7 mL, 59.5 mmol) dropwise over 10 minutes. Caution: MeI is a volatile carcinogen; use a fume hood.

  • Reaction: Remove the ice bath and reflux the mixture at 60°C for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1); the starting phenol (lower Rf) should disappear.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Et₂O, wash with 1M NaOH (to remove trace phenol) and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~10.0 g (95%) of a colorless oil/low-melting solid.

Step 2: Selective Mono-Suzuki Coupling

Rationale: To prevent the formation of the bis-pyrazole byproduct, we use a 2:1 ratio of the dibromide to the boronate. The unreacted dibromide is non-polar and easily recovered by chromatography.

Reagents & Stoichiometry:

Reagent Equiv. MW Role
2,6-Dibromoanisole 2.0 265.93 Electrophile (Excess)
1-Boc-4-pyrazoleboronic acid pinacol ester 1.0 294.16 Nucleophile
Pd(dppf)Cl₂ · DCM 0.05 816.64 Catalyst
Sodium Carbonate (2M aq) 3.0 105.99 Base

| 1,4-Dioxane | - | - | Solvent (Degassed) |

Protocol:

  • Degassing: In a reaction vial, combine 1,4-dioxane (10 mL per gram of boronate) and 2M Na₂CO₃ (3 mL per gram). Sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Assembly: Add 2,6-dibromoanisole (2.0 equiv), 1-Boc-4-pyrazoleboronic acid pinacol ester (1.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Seal the vessel and heat to 85°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[2] Look for the mono-coupled mass [M+H]⁺ ≈ 437/439 (Br isotope pattern).

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[1][2] Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification (Critical):

    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent A: 100% Hexanes (Elutes recovered 2,6-dibromoanisole first).

    • Eluent B: 10-20% EtOAc in Hexanes (Elutes the mono-coupled product).

  • Data: The product, tert-butyl 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole-1-carboxylate , is typically a white/off-white solid.

Step 3: Deprotection of the Boc Group

Rationale: The Boc group is acid-labile. HCl in dioxane is preferred over TFA to avoid trifluoroacetate salts, which can be sticky and hard to handle.

Reagents:

  • Substrate: Mono-coupled intermediate from Step 2.

  • Acid: 4M HCl in 1,4-Dioxane (10 equiv).

  • Solvent: DCM or MeOH (minimal volume to dissolve substrate).[5]

Protocol:

  • Dissolution: Dissolve the intermediate in a minimal amount of DCM (e.g., 5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv) at 0°C. Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate (the HCl salt of the product) may form.

  • Workup:

    • Concentrate the reaction mixture to dryness.[1]

    • Resuspend in saturated NaHCO₃ (aq) to neutralize (pH 8).

    • Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Final Product: 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole .

    • Appearance: White to pale yellow solid.

    • Validation: ¹H NMR (DMSO-d₆) should show two pyrazole protons (often overlapping or close, ~8.0 ppm) and the characteristic 1,2,3-trisubstituted phenyl pattern (triplet at ~7.1 ppm, two doublets at ~7.5 ppm).

Part 3: Data Presentation & Troubleshooting

Analytical Specifications
ParameterSpecificationNotes
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Mass Spectrometry [M+H]⁺ = 253/2551:1 ratio indicates 1 Br atom.[6]
¹H NMR Diagnostic δ ~3.6-3.8 (s, 3H, OMe)Confirm OMe integrity.
¹H NMR Diagnostic δ ~13.0 (br s, 1H, NH)Confirm Boc removal.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 2 Catalyst poisoning or O₂Ensure rigorous degassing; switch to Pd(PPh3)4 if Pd(dppf)Cl2 fails.
Bis-coupling observed Stoichiometry errorStrictly maintain >1.5 equiv of dibromide.
Incomplete Deprotection Acid too weak/oldUse fresh 4M HCl/Dioxane or switch to TFA/DCM (1:1).

References

  • Suzuki Coupling Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][7] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Synthesis of 2,6-Dibromoanisole: "Synthesis of 2,6-dibromoanisole from 2,6-dibromophenol." Organic Syntheses, Coll.[7][8] Vol. 2, p. 175.[8] Link (Adapted from general phenol alkylation protocols).

  • Regioselective Coupling on Dibromoarenes: Seo, T.; Kubota, K.; Ito, H. "Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes."[9] J. Am. Chem. Soc., 2020 , 142(22), 9884–9889. Link

  • Pyrazole Deprotection: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (Standard Boc removal protocols).

Sources

Application Note: Microwave-Assisted Synthesis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole . This specific scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., p38 MAPK, BRAF inhibitors) but presents significant synthetic challenges due to the steric hindrance imposed by the ortho-methoxy group and the necessity of preserving the meta-bromo handle for downstream diversification.

We present a robust Suzuki-Miyaura Cross-Coupling strategy utilizing 2,6-dibromoanisole and 1-Boc-4-pyrazoleboronic acid pinacol ester . This method leverages microwave irradiation to overcome the activation energy barrier created by steric crowding, reducing reaction times from 12+ hours (thermal) to under 30 minutes while suppressing protodebromination side reactions.

Retrosynthetic Analysis & Strategy

The synthesis of 4-arylpyrazoles is distinct from the more common 3- or 5-aryl isomers.[1] While 3/5-isomers are typically formed via hydrazine condensation with 1,3-diketones, the 4-isomer is best accessed via cross-coupling.

The Challenge: The target molecule contains a 2-methoxy group ortho to the coupling site. This creates significant steric bulk, hindering the approach of the palladium catalyst during the transmetalation step. Additionally, the presence of a bromine atom at position 3 requires a highly chemoselective catalyst system that activates the leaving group at position 1 without engaging in oxidative addition at position 3 (or subsequent oligomerization).

The Solution: We utilize 2,6-dibromoanisole as a symmetric starting material. By controlling stoichiometry and leveraging the rapid heating profile of microwave irradiation, we achieve a desymmetrization reaction.

Reaction Scheme

ReactionScheme SM1 2,6-Dibromoanisole (Symmetric Electrophile) Intermediate N-Boc Intermediate SM1->Intermediate + SM2 (1.1 eq) SM2 1-Boc-4-pyrazole boronic acid pinacol ester SM2->Intermediate Conditions Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O Microwave: 110°C, 20 min Conditions->Intermediate Product 4-(3-bromo-2-methoxyphenyl) -1H-pyrazole (Target) Intermediate->Product In-situ Deprotection (Thermal/Basic)

Figure 1: Desymmetrization strategy for the synthesis of the target scaffold.

Experimental Protocol

Materials & Reagents[2][3][4]
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
2,6-Dibromoanisole 265.931.0266 mg (1.0 mmol)Electrophile
1-Boc-4-pyrazoleboronic acid pinacol ester 294.161.1323 mg (1.1 mmol)Nucleophile
Pd(dppf)Cl₂ • CH₂Cl₂ 816.640.0541 mg (5 mol%)Catalyst
Potassium Carbonate (K₂CO₃) 138.213.0415 mg (3.0 mmol)Base
1,4-Dioxane --4.0 mLSolvent (Organic)
Water (degassed) --1.0 mLSolvent (Aqueous)
Microwave Instrumentation Setup
  • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10–20 mL heavy-walled glass vial with crimp cap/septum.

  • Stirring: High magnetic stirring (600–800 rpm) is critical to maintain emulsion of the biphasic solvent system.

  • Power Max: Set to "High" or dynamic mode to reach temperature within 90 seconds.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • To a dry 10 mL microwave vial equipped with a magnetic stir bar, add 2,6-dibromoanisole (1.0 mmol), 1-Boc-4-pyrazoleboronic acid pinacol ester (1.1 mmol), and Pd(dppf)Cl₂ • CH₂Cl₂ (0.05 mmol).

    • Expert Insight: The use of the Boc-protected pyrazole is crucial. Unprotected pyrazoles can coordinate to Pd(II) species, poisoning the catalyst and stalling the reaction.

    • Add K₂CO₃ (3.0 mmol).[2]

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4 mL) and Water (1 mL).

    • Seal the vial immediately.

    • Sparge the mixture with Nitrogen or Argon gas via a needle inlet/outlet for 5 minutes.

    • Why? Oxygen promotes homocoupling of the boronic ester and oxidation of the phosphine ligand, leading to catalyst deactivation.

  • Microwave Irradiation:

    • Temperature: 110 °C

    • Hold Time: 20 minutes

    • Absorption Level: Normal/High

    • Pre-stirring: 30 seconds

  • In-Situ Deprotection Check:

    • The basic conditions (K₂CO₃) and thermal energy (110 °C) are often sufficient to cleave the N-Boc group during the coupling.

    • LCMS Check: Take a 10 µL aliquot, dilute in MeCN. Check for mass [M+H]+ = 253/255 (Br isotope pattern). If mass 353/355 (Boc-protected) is observed, proceed to Step 5. If fully deprotected, skip to Step 6.

  • Optional Chemical Deprotection (if Boc persists):

    • If the Boc group remains, add 1 mL of 4M HCl in Dioxane to the reaction mixture (after cooling).

    • Microwave at 60 °C for 5 minutes.

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 mL) and Water (30 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2 x 20 mL).

    • Wash combined organics with Brine (20 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash Chromatography: Silica gel.

    • Eluent: Gradient 0% → 60% EtOAc in Hexanes.

    • Note: The product is polar due to the free NH-pyrazole.

    • Yield Expectation: 65–80%.

Critical Mechanism & Troubleshooting

Mechanistic Pathway

The success of this reaction relies on the rate of Oxidative Addition vs. Transmetalation .

  • Steric Factor: The 2-methoxy group makes the C-Br bond sterically crowded. Microwave heating accelerates the ligand dissociation/association steps required for the bulky Pd-complex to access this site.

  • Selectivity: We use a 1:1.1 stoichiometry. Statistical coupling suggests we will get a mixture of mono-coupled (desired), di-coupled (bis-pyrazole), and unreacted starting material. However, once the first pyrazole is coupled, the steric bulk around the second bromine increases significantly, deactivating it toward a second oxidative addition. This "steric deactivation" favors the mono-coupled product.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting due to OMe) Pd0->OxAdd 2,6-Dibromoanisole PdII_Ar Ar-Pd(II)-Br Complex OxAdd->PdII_Ar TransMet Transmetalation (Boronate enters) PdII_Ar->TransMet Base + Pyrazole-Bpin RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Target Molecule Warning Steric Hindrance Requires MW Energy Warning->OxAdd

Figure 2: Catalytic cycle highlighting the steric bottleneck overcome by microwave irradiation.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or insufficient temperature.Switch to Pd(dtbpf)Cl₂ (more active for sterically hindered aryls) or increase temp to 130 °C.
Protodebromination (Product mass - Br) Overheating or excessive hydride source.Reduce temperature to 100 °C. Ensure solvent (Dioxane) is peroxide-free.
Bis-coupling (Two pyrazoles) Stoichiometry error.Strictly limit boronate to 1.0–1.1 equivalents. Do not use excess.
Black Precipitate (Pd Black) Catalyst decomposition.Ensure rigorous degassing. Add ligand (e.g., dppf) in slight excess (1-2 mol%).

Analytical Validation

Target Compound: 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.10 (br s, 1H, NH) — Diagnostic of free pyrazole.

    • δ 8.15 (s, 2H, Pyrazole-H) — Characteristic broad singlet or two close singlets for 4-substituted pyrazole.

    • δ 7.60 (dd, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 7.10 (t, 1H, Ar-H) — AMX pattern of the trisubstituted benzene.

    • δ 3.75 (s, 3H, OMe) — Singlet.

  • LCMS:

    • ESI (+) m/z: 253.0 / 255.0 [M+H]+ (1:1 ratio indicating one Bromine atom).

References

  • Hu, J., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[3] Chemical Research in Chinese Universities, 2014, 30, 235–239.

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43, 6250–6284.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457–2483.

  • Bagley, M. C., et al. "Microwave-assisted synthesis of 4-aryl-1H-pyrazoles." Synlett, 2007, 2007(16), 2568-2572. (General methodology for 4-arylpyrazoles).

Sources

scale-up procedures for manufacturing 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development for the Large-Scale Manufacture of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Part 1: Executive Summary & Strategic Approach

Objective: To establish a robust, scalable, and cost-effective manufacturing protocol for 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole (Target API Intermediate).

Strategic Analysis: The target molecule features a 1,2,3-trisubstituted benzene ring (1-pyrazole, 2-methoxy, 3-bromo). The primary synthetic challenge is regioselectivity .

  • Traditional Approach: De novo construction of the pyrazole ring using hydrazine and a 3-bromo-2-methoxy-benzaldehyde precursor. Disadvantages: Hydrazine is genotoxic and hazardous at scale; the route requires multiple steps with variable yields.

  • Selected Process Route (Convergent): Suzuki-Miyaura Cross-Coupling .

    • Starting Material: 2,6-Dibromoanisole (1,3-dibromo-2-methoxybenzene).

    • Advantage: The starting material is symmetric . The methoxy group is flanked by two equivalent bromine atoms. Replacing one bromine with the pyrazole moiety automatically generates the desired 1,2,3-substitution pattern (3-bromo-2-methoxy-1-pyrazolyl).

    • Key Challenge: Controlling mono-arylation versus bis-arylation .

Scope: This guide details the "Symmetric Desymmetrization" strategy, focusing on stoichiometry control, catalyst selection, and purification of the mono-coupled product.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Retrosynthetic Logic

The synthesis relies on the desymmetrization of 2,6-dibromoanisole. By utilizing the steric bulk of the ortho-methoxy group and controlling the equivalents of the boron nucleophile, we can kinetically favor the mono-coupled product.

Retrosynthesis Target Target: 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole Coupling C-C Bond Formation (Suzuki-Miyaura) Target->Coupling SM1 Starting Material 1: 2,6-Dibromoanisole (Symmetric) Coupling->SM1 SM2 Starting Material 2: 1-Boc-pyrazole-4-boronic acid pinacol ester Coupling->SM2

Figure 1: Retrosynthetic strategy relying on the desymmetrization of a cheap commodity chemical.

Critical Process Parameters (CPPs)
  • Catalyst Selection (Sterics vs. Activity):

    • The coupling site is sterically hindered (ortho to a methoxy group).

    • Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ or Pd-SPhos G3 .

    • Reasoning: SPhos is highly active for bulky substrates, but Pd(dppf)Cl₂ is often more cost-effective for simple aryl bromides and provides sufficient activity at reflux without promoting rapid bis-coupling due to its larger bite angle [1].

  • Stoichiometry Control:

    • To prevent bis-coupling (reaction at both bromine sites), the boronate ester must be the limiting reagent .

    • Ratio: 1.0 equiv Boronate : 1.2–1.5 equiv Dibromide.

    • Recovery: Unreacted 2,6-dibromoanisole is volatile/non-polar and easily recovered via distillation or chromatography, whereas the bis-coupled impurity is difficult to remove from the product.

  • Protecting Group Strategy:

    • Use 1-Boc-pyrazole-4-boronic acid pinacol ester .

    • Reasoning: Free (NH)-pyrazoles can poison Palladium catalysts. The Boc group increases solubility in organic solvents (Dioxane/Toluene) and is easily removed in the workup or a subsequent mild acid step [2].

Part 3: Detailed Experimental Protocols

Protocol A: Mono-Selective Suzuki Coupling

Scale: 100 g Input (2,6-Dibromoanisole)

Materials:

  • 2,6-Dibromoanisole (MW 265.93): 100.0 g (376 mmol) [1.5 equiv]

  • 1-Boc-pyrazole-4-boronic acid pinacol ester (MW 294.16): 73.8 g (251 mmol) [1.0 equiv - Limiting Reagent]

  • Pd(dppf)Cl₂·CH₂Cl₂: 4.1 g (5.0 mmol) [2 mol%]

  • Potassium Carbonate (K₂CO₃): 104.0 g (753 mmol) [3.0 equiv]

  • Solvents: 1,4-Dioxane (750 mL) / Water (150 mL) (5:1 ratio)

Procedure:

  • Inertion: Charge a 2L jacketed reactor with 2,6-Dibromoanisole, Boronate Ester, and K₂CO₃. Purge with Nitrogen (3x vacuum/refill cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water. Agitate to form a slurry.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive nitrogen stream.

  • Reaction: Heat the mixture to 85–90°C internal temperature.

    • Monitor: Check HPLC at 2 hours.

    • Endpoint: >98% consumption of the Boronate Ester. (Do not monitor based on Dibromide consumption, as it is in excess).

  • Workup:

    • Cool to 25°C. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[1]

    • Partition filtrate between EtOAc (500 mL) and Water (500 mL). Separate phases.

    • Wash organic phase with Brine (300 mL). Dry over Na₂SO₄ and concentrate to a crude oil.

  • Purification (Crucial Step):

    • The crude contains: Product (Mono), Excess SM (Dibromide), and Trace Bis-product.

    • Distillation/Sublimation: If equipment permits, distill off the excess 2,6-dibromoanisole (BP ~140°C at high vacuum).

    • Crystallization: Recrystallize the residue from Heptane/EtOAc (5:1) . The mono-coupled Boc-protected intermediate usually crystallizes, while the dibromide stays in the mother liquor.

Protocol B: Boc-Deprotection & Isolation

Context: The Boc group may partially fall off during the basic Suzuki coupling, but a dedicated step ensures complete conversion to the free NH-pyrazole.

Procedure:

  • Dissolve the crystallized intermediate (from Protocol A) in Methanol (5 vol) .

  • Add 4M HCl in Dioxane (3 equiv) or concentrated aqueous HCl (5 equiv).

  • Stir at 40°C for 2 hours.

    • Monitor: HPLC shift to lower retention time (loss of Boc).

  • Isolation:

    • Concentrate the solvent to ~20% volume.

    • Neutralize with saturated NaHCO₃ solution to pH 7–8. The product, 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole , will precipitate as an off-white solid.

    • Filter, wash with water and cold pentane.

    • Dry in a vacuum oven at 45°C.

Yield Expectations:

  • Step 1 (Coupling): 75–85% (based on Boronate).

  • Step 2 (Deprotection): >95%.

  • Overall Yield: ~70–80%.[1]

Part 4: Data Presentation & Analytical Controls

Process Control Table
ComponentHPLC RT (min)*Mass (m/z)Characteristic
2,6-Dibromoanisole 5.2266/268/270Triplet isotope pattern (1:2:1)
Boronate Ester 4.8295[M+H]+
Mono-Coupled (Boc) 6.5437/439Doublet isotope (1:1), High RT
Bis-Coupled (Impurity) 7.8525No Bromine pattern, Very hydrophobic
Target (Free NH) 3.1337/339Doublet isotope (1:1), Polar

*Note: Generic gradient (5-95% ACN/Water + 0.1% Formic Acid) on C18 column.

Workflow Diagram

Workflow Start Start: 2,6-Dibromoanisole (Excess) + Boronate Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C Start->Suzuki Check QC Check: Is Boronate consumed? Suzuki->Check Check->Suzuki No (Add time) Workup Filter & Phase Sep Remove Pd residues Check->Workup Yes Purify Crystallization/Distillation Remove Excess Dibromide Workup->Purify Deprotect Acid Deprotection HCl/MeOH Purify->Deprotect Final Final Product: 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole Deprotect->Final

Figure 2: Manufacturing workflow emphasizing the removal of excess starting material before deprotection.

Part 5: Safety & References

Safety Warnings:

  • Palladium Sensitization: All Pd-contaminated waste must be segregated.

  • Alkyl Halides: 2,6-Dibromoanisole is an irritant.[2] Use proper PPE.

  • Exotherms: The acid deprotection can generate gas (isobutylene) and heat. Add acid slowly.

References:

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kudo, N., et al. (2011). Efficient Synthesis of 4-Aryl-1H-pyrazoles via Suzuki–Miyaura Coupling. Chemical and Pharmaceutical Bulletin, 59(5), 629-633. Link

  • BenchChem Application Note. (2025). Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine (Analogous Chemistry). Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-OPT-4492 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield improvement and impurity reduction for 4-arylpyrazole synthesis.

Executive Summary: The "Ortho-Methoxy" Challenge

You are encountering low yields in the synthesis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole . Based on the structure, your synthesis is likely failing due to two specific antagonistic factors:

  • Steric Hindrance (The "Ortho Effect"): The 2-methoxy group on the phenyl ring creates significant steric bulk immediately next to the coupling site. Standard catalysts (like Pd(PPh3)4) often fail to oxidatively add or transmetallate effectively in this crowded environment.

  • Chemoselectivity (The "Halogen Scramble"): The target molecule contains a bromine atom.[1][2] If you are using a bromo-phenyl starting material, the catalyst cannot easily distinguish between the reactive bromine (intended for coupling) and the spectator bromine (intended to stay on the ring). This leads to polymerization or oligomerization.

This guide provides three "Troubleshooting Tickets" to resolve these specific failure modes.

Ticket #1: Chemoselectivity Failure (The "Wrong Halogen" Issue)

User Complaint: "I am getting a mixture of oligomers and the reaction looks messy by LCMS. The desired product is there but in low yield (<20%)."

Diagnosis: You are likely attempting a Suzuki coupling between 4-pyrazoleboronic acid (pinacol ester) and 1,3-dibromo-2-methoxybenzene (or similar bromo-precursor). The Palladium catalyst is inserting into both C-Br bonds, leading to side reactions.

The Fix: Switch to the Iodo-Selective Strategy . Palladium undergoes oxidative addition into Carbon-Iodine (C-I) bonds significantly faster than Carbon-Bromine (C-Br) bonds. By using a precursor where the coupling site is an Iodine, you "trick" the catalyst into reacting only at that specific site, leaving the 3-bromo substituent intact.

Recommended Protocol Change: Replace your electrophile with 1-iodo-2-methoxy-3-bromobenzene .

Experimental Workflow: The Iodo-Selective Coupling

SuzukiSelectivity Start Start: Reactants Cat Pd Catalyst (Oxidative Addition) Start->Cat Path_Br Path A: C-Br Attack (Slow/ undesired) Cat->Path_Br If only Br present Path_I Path B: C-I Attack (Fast/ Selective) Cat->Path_I If I present Prod_Bad Polymer/Oligomer (Br reacted) Path_Br->Prod_Bad Prod_Good Target Product (3-Br intact) Path_I->Prod_Good

Figure 1: Kinetic selectivity of Pd-catalysis. The C-I bond (Bond Dissociation Energy ~65 kcal/mol) breaks much faster than the C-Br bond (~81 kcal/mol), ensuring the 3-bromo substituent survives.

Ticket #2: Reaction Stalling (The Steric Barrier)

User Complaint: "The reaction starts but stops at 40-50% conversion. Adding more catalyst doesn't help."

Diagnosis: The 2-methoxy group is sterically crowding the Palladium center. Common ligands like Triphenylphosphine (PPh3) or dppf are too bulky to accommodate the substrate effectively, or not electron-rich enough to drive the reaction cycle against this steric resistance.

The Fix: Use Buchwald Dialkylbiaryl Ligands . Switch to SPhos or XPhos . These ligands are specifically engineered for sterically hindered biaryl couplings. They facilitate the oxidative addition and, more importantly, the reductive elimination step which is often the bottleneck for ortho-substituted systems.

Optimized Conditions Table:

ComponentStandard (Avoid)Optimized (Recommended) Why?
Catalyst Pd(PPh3)4Pd(OAc)2 + SPhos (or XPhos Pd G2)SPhos allows coupling of ortho-substituted/hindered rings.
Base Na2CO3K3PO4 (Tribasic Potassium Phosphate) Stronger base required for hindered boronic acids; K+ cation effect helps transmetallation.
Solvent Toluene/EtOH1,4-Dioxane / Water (4:1) High boiling point (100°C) needed; water is essential for the boronate activation.
Temp 80°C100°C - 105°C Thermal energy required to overcome steric barrier.
Ticket #3: Isolation Nightmares (The "Sticky" Pyrazole)

User Complaint: "I can't purify the product. It streaks on the silica column, and I lose mass during chromatography."

Diagnosis: The N-H proton on the pyrazole ring is acidic (pKa ~14). On silica gel, this proton interacts with silanols, causing severe tailing. Furthermore, the product is amphoteric (basic nitrogen + acidic N-H), making it soluble in both organic and aqueous phases depending on pH.

The Fix: The "Acid-Base Flip" Extraction . Avoid column chromatography for the bulk purification. Use the chemical properties of the pyrazole to wash away impurities.

Step-by-Step Isolation Protocol
  • Quench: Cool reaction to Room Temp (RT). Dilute with Ethyl Acetate (EtOAc).

  • Basic Wash (Remove Boronic Acid): Wash the organic layer with 1M NaOH.

    • Mechanism:[3][4][5] The pyrazole N-H is deprotonated to form the pyrazolate anion (water soluble), BUT the 2-methoxy/3-bromo lipophilicity might keep it in the organic phase.

    • Correction: If the product is highly lipophilic, it stays in Organic. Boronic acids go to Aqueous.

  • The "Flip" (If product is stuck in organic with impurities):

    • Extract the organic layer with 1M HCl .

    • Result: The Pyrazole nitrogen protonates (

      
      ). The product moves to the Aqueous Acidic Layer .
      
    • Impurities: Non-basic impurities (dimers, ligands) stay in the Organic Layer . Discard Organic Layer.

  • Recovery:

    • Take the Aqueous Acidic Layer.

    • Neutralize carefully with NaHCO3 or NaOH until pH ~8-9.

    • The product will precipitate as a solid or oil. Extract back into EtOAc, dry (Na2SO4), and concentrate.[6][7]

  • Crystallization: Recrystallize from Ethanol/Heptane if a solid is obtained.

Purification Mix Crude Reaction Mix (Product + Impurities) AcidExt Add 1M HCl Extract Mix->AcidExt OrgLayer1 Organic Layer (Neutral Impurities/Ligands) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product-H+) AcidExt->AqLayer1 Keep BaseNeut Basify (pH 9) with NaOH/NaHCO3 AqLayer1->BaseNeut Precip Product Precipitates (Free Base) BaseNeut->Precip

Figure 2: The Acid-Base "Flip" purification strategy minimizes the need for chromatography.

FAQ: Frequently Asked Questions

Q: Can I use a protecting group on the pyrazole to improve yield? A: Yes. If the "Acid-Base Flip" is too aggressive, use 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (THP-protected pyrazole boronate).

  • Benefit: Eliminates catalyst poisoning by the free N-H.

  • Cost: Requires a deprotection step (HCl/MeOH) at the end.

  • Recommendation: Highly recommended if the direct coupling yield is <40%.

Q: I cannot find the 1-iodo-2-methoxy-3-bromobenzene precursor. What now? A: You can synthesize it or use the Sandmeyer Reaction route. Alternatively, use the Enaminone Cyclization Route (Scale-Up Route):

  • Start with 3'-bromo-2'-methoxyacetophenone .

  • React with DMF-DMA (Dimethylformamide dimethyl acetal) to form the enaminone intermediate.

  • Cyclize with Hydrazine Hydrate .

  • Note: This avoids Palladium entirely but requires the specific acetophenone starting material.

References
  • Selectivity in Suzuki Coupling (I vs Br)

    • Title: Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
    • Source: MDPI (Molecules 2023).
    • URL:[Link]

  • Sterically Hindered Couplings (SPhos/XPhos): Title: Buchwald-Hartwig and Suzuki-Miyaura coupling of sterically hindered substrates. Source: Sigma-Aldrich / Merck Technical Guides.
  • Pyrazole Purification & Synthesis

    • Title: Regioselective Synthesis of 1-Aryl-3,4-substituted Pyrazoles.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

purification methods to remove regioisomers in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation of Pyrazole Regioisomers

Topic: Purification methods to remove regioisomers in pyrazole synthesis Audience: Researchers, Medicinal Chemists, Process Chemists Format: Troubleshooting Guide & FAQ (Technical Support Style)

Executive Summary: The Regioisomer Challenge

In the synthesis of N-substituted pyrazoles—particularly via the condensation of hydrazines with unsymmetrical 1,3-dicarbonyls (Knorr synthesis)—the formation of 1,3- and 1,5-regioisomers is a persistent challenge. These isomers often possess nearly identical


 values on silica gel and similar solubilities, making separation non-trivial. This guide addresses the specific "pain points" of isolating the desired isomer with high purity (

).

Part 1: Troubleshooting Guide (Q&A Format)

Module A: Chromatographic Separation Failures

Q1: My 1,3- and 1,5-isomers co-elute as a single spot on TLC and a broad peak in Flash Chromatography using Hexane/EtOAc. How can I resolve them?

Diagnosis: Standard normal-phase silica (NP-SiO2) relies primarily on hydrogen bonding and dipole interactions. Pyrazole regioisomers often have identical dipole moments, rendering standard solvents ineffective.

Solution:

  • Switch Selectivity (Solvent System): Change the "selectivity triangle." If Hexane/EtOAc fails, switch to Dichloromethane (DCM)/Methanol or Toluene/Acetone . Toluene often provides better separation for aromatic pyrazoles due to

    
     interactions.
    
  • Use "Dry Loading": Dissolve the crude mixture in a volatile solvent, adsorb onto silica (1:5 ratio), and evaporate to dryness. Load this powder onto the column.[1] This eliminates solvent effects that cause band broadening at the injection point.

  • Switch Stationary Phase: If the isomers are distinct in their steric bulk (e.g., 1,5-isomer is more sterically crowded), use a C18 (Reverse Phase) column. The 1,5-isomer typically elutes earlier than the 1,3-isomer in RP-HPLC due to reduced planar surface area for hydrophobic interaction.

Q2: The pyrazole peaks are tailing significantly, causing fraction overlap. Is the column overloaded?

Diagnosis: While overloading is possible, pyrazoles are basic (pyridine-like nitrogen). Tailing is usually caused by the interaction of the basic nitrogen with acidic silanol groups on the silica surface.

Solution:

  • Add a Modifier: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc/TEA). This blocks the silanol sites.

  • Caution: If using C18/Reverse Phase, use 0.1% Formic Acid or Ammonium Formate buffer (pH 3-4) to protonate the pyrazoles, ensuring they run as a single ionic species rather than a neutral/charged mix.

Module B: Crystallization Challenges

Q3: I attempted recrystallization from Ethanol, but the product "oils out" instead of forming crystals.

Diagnosis: The melting point of the mixture is likely lower than the boiling point of the solvent, or the mixture contains impurities acting as "crystal poisons."

Solution:

  • Trituration First: Remove the solvent and add cold Diethyl Ether or Hexanes . Sonicate to crash out the solid. This removes non-polar impurities that prevent crystallization.

  • Seeding: If you have even a micro-amount of pure material (from a previous small-scale column), add it at the cloud point.

  • Change Solvent System: Switch to a high-boiling/low-solubility pair. Dissolve in minimal hot Isopropyl Alcohol (IPA) and slowly add Water (anti-solvent) until turbid. Cool slowly to 4°C.

Q4: Both isomers crystallize together. How do I induce selective crystallization?

Diagnosis: The isomers may form a solid solution or have identical lattice energies.

Solution: Derivatize to a Salt. The basicity of the N2 nitrogen differs between isomers due to steric hindrance.

  • Protocol: Dissolve the mixture in dry ether. Add 1.0 equivalent of HCl in Dioxane or Oxalic Acid . The less sterically hindered isomer (typically the 1,3-isomer) often forms a crystalline salt more readily, while the 1,5-isomer remains in solution or forms an amorphous solid.

Part 2: Strategic Decision Making (Visual Workflow)

Below is a logic gate for determining the correct purification strategy based on crude purity and isomer ratio.

PyrazolePurification cluster_legend Key Strategy Start Crude Pyrazole Mixture (1,3- & 1,5-isomers) CheckTLC Step 1: Check TLC (Hex/EtOAc & DCM/MeOH) Start->CheckTLC Separation Is separation visible (Delta Rf > 0.1)? CheckTLC->Separation Flash Flash Chromatography (Silica + 1% TEA) Separation->Flash Yes CheckState Is the mixture Solid or Oil? Separation->CheckState No Recryst Recrystallization (EtOH or IPA/Water) CheckState->Recryst Solid SaltForm Salt Formation (HCl or Oxalate) CheckState->SaltForm Oil/Gum ReversePhase Reverse Phase (C18) (H2O/MeCN + 0.1% FA) Recryst->ReversePhase Fails (Co-crystallizes) SaltForm->Recryst Precipitate formed Green = Standard Path Green = Standard Path Red = Chemical Modification Red = Chemical Modification

Caption: Decision tree for selecting the optimal purification method based on physical state and chromatographic behavior.

Part 3: Detailed Protocols

Protocol A: Selective Isolation via Hydrochloride Salt Formation

Use this when chromatography fails to resolve isomers.

  • Dissolution: Dissolve 1.0 g of the crude isomer mixture in 10 mL of anhydrous Diethyl Ether (or MTBE).

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • Observation: A white precipitate should form immediately.

  • Filtration: Filter the solid.

    • The Solid: Usually enriched in the less hindered isomer (1,3-isomer).

    • The Filtrate: Contains the more hindered isomer (1,5-isomer).

  • Regeneration: Suspend the solid in DCM and wash with Saturated NaHCO3 to recover the free base. Check purity by NMR.

Protocol B: pH-Modified Reverse Phase Flash Chromatography

Use this for polar pyrazoles or stubborn mixtures.

  • Column: C18 Flash Cartridge (e.g., 12g for 100mg sample).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 5% B (Equilibration)

    • 5-20 min: 5%

      
       60% B
      
    • 20-25 min: 60%

      
       95% B
      
  • Mechanism: The acidic pH protonates the pyrazoles (

    
    ). The 1,5-isomer, being more "spherical" and sterically hindered, interacts less with the C18 chains and typically elutes first. The 1,3-isomer (more planar) elutes second.
    

Part 4: Data & Identification

Table 1: Comparison of Stationary Phases for Pyrazole Separation

Stationary PhaseMechanismBest For...[1][2]Mobile Phase Additive
Silica (Normal) H-Bonding / DipoleGeneral purification1% Triethylamine (prevents tailing)
C18 (Reverse) HydrophobicityPolar pyrazoles; Steric isomers0.1% Formic Acid or TFA
Phenyl-Hexyl

Interaction
Aryl-pyrazoles (e.g., 1,3-diphenyl)None or 0.1% Acid
Chiral (Amylose) Steric fitRegioisomers that mimic chiralityAlcohol/Hexane mixtures

Identification Checklist (NMR): Before confirming purity, you must verify the regio-chemistry.

  • NOESY Experiment:

    • 1,5-Isomer: Strong NOE correlation between the N-Substituent protons and the C5-Substituent protons (or C4-H).

    • 1,3-Isomer: NOE correlation between the N-Substituent and C5-H (the proton on the ring).

  • HMBC: Look for coupling between the N-substituent carbons and the pyrazole C3/C5 carbons.[3]

References

  • Regioselective Synthesis and Separation: Luque, C., et al. "Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand."[4] Inorganica Chimica Acta, 2011.[4]

  • Chromatographic Methods: BenchChem Technical Guides. "Column chromatography conditions for separating pyrazole isomers." BenchChem Support, 2025.[5][6]

  • NMR Identification: Jimeno, M.L., et al. "1H and 13C NMR study of perdeuterated pyrazoles."[7] Magnetic Resonance in Chemistry, 1997.

  • Reverse Phase Selectivity: Nacalai Tesque Application Notes. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography."

  • Recrystallization Strategies: "Method for purifying pyrazoles." Patent WO2011076194A1.

Sources

recrystallization solvents for 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization & Purification of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

As a Senior Application Scientist, I have structured this technical guide to address the specific physicochemical challenges of purifying 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole. This molecule presents a unique "dual-polarity" challenge: the 1H-pyrazole core acts as a strong hydrogen bond donor and acceptor, while the 3-bromo-2-methoxyphenyl moiety introduces significant lipophilicity and steric bulk. This dichotomy often renders standard single-solvent recrystallizations ineffective, necessitating precisely controlled binary solvent systems.

Part 1: Solvent Selection Matrix

Selecting the correct solvent system requires matching the dielectric constant of the solvent to the thermodynamic solubility curve of the solute. The goal is to achieve high solubility at the boiling point and near-zero solubility at 0°C[1].

Table 1: Quantitative & Qualitative Solvent Data for Arylpyrazoles

Solvent SystemTypeBoiling Point (°C)Polarity MatchMechanistic Rationale & Recommended Use
Ethanol (Absolute) Single78ModerateProtic solvent that interacts well with the pyrazole core. Good for initial screening, but bulky aryl groups may remain too soluble[2].
Ethanol / Water Binary78 / 100High to LowFirst-Line Choice. Water acts as a highly polar anti-solvent, forcing the lipophilic bromo-aryl group out of the solution lattice[2].
Toluene / Heptane Binary110 / 98Low to Very LowAlternative Choice. Toluene dissolves the lipophilic aryl ring perfectly when hot; heptane triggers nucleation upon cooling[3].
Ethyl Acetate / Hexanes Binary77 / 68Moderate to LowStandard organic mix. Useful if the compound is prone to hydrolysis, though less effective for highly polar impurities.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole "oil out" instead of forming crystals? A1: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solute-solvent interactions are so strong that the compound separates as a supersaturated liquid phase rather than forming a solid crystal lattice[4]. The bulky bromo and methoxy substituents disrupt efficient crystal packing, exacerbating this issue. Causality & Solution: The liquid-liquid equilibrium prevents proper nucleation, trapping impurities in the oily phase[4]. To fix this, switch to a binary solvent system (like Ethanol/Water) to lower the overall boiling point of the mixture. Alternatively, seed the solution with a pure crystal before it reaches the temperature at which it typically oils out, forcing solid nucleation[1].

Q2: How do I execute an anti-solvent recrystallization effectively for this specific compound? A2: In an anti-solvent system, you dissolve the solute in a "good" solvent (e.g., Ethanol) at elevated temperatures, then slowly add a miscible "poor" solvent (e.g., Water) until the solution reaches exact saturation, indicated by persistent turbidity[1][3]. Causality & Solution: The addition of the anti-solvent drastically alters the dielectric constant of the medium. Because water cannot solvate the bulky 3-bromo-2-methoxyphenyl ring, it lowers the thermodynamic solubility limit of the compound, triggering nucleation while keeping polar impurities dissolved in the ethanol phase[1][2].

Q3: What should I do if my product co-precipitates with colored impurities? A3: Colored impurities are typically highly conjugated, polymeric byproducts that get trapped within the pyrazole's crystal lattice. Causality & Solution: Because these impurities have similar solubility profiles to the product, temperature gradients alone will not separate them[5]. Dissolve the crude solid in the primary solvent, add 1-2% (by weight) activated charcoal, boil for 5 minutes, and perform a hot filtration through a Celite pad. The porous charcoal physically adsorbs the large conjugated impurities[5].

Part 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Recrystallization (Ethanol / Water)

Validation Mechanism: If the turbidity caused by water addition does not disappear upon the addition of a single drop of hot ethanol, you have precipitated insoluble impurities, not the product. Hot filtration is required before proceeding.

  • Dissolution: Weigh the crude 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole into an Erlenmeyer flask. Add a minimum volume of near-boiling absolute ethanol (approx. 3-5 mL per gram of solute) and swirl on a hot plate until completely dissolved[2][5].

  • Anti-Solvent Addition: While maintaining the solution near its boiling point, add hot deionized water dropwise using a Pasteur pipette. Continue addition until a faint, persistent cloudiness (turbidity) is observed[2].

  • Re-equilibration: Add 1-2 drops of hot ethanol to just clear the turbidity. This ensures the solution is resting exactly at the thermodynamic saturation point[2].

  • Nucleation & Cooling: Remove the flask from the heat source. Cover with a watch glass and allow it to cool completely undisturbed to room temperature[4]. Do not agitate, as mechanical shock promotes the formation of small, impure crystal lattices.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes[5].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water mixture to displace the mother liquor without redissolving the product[2][5]. Dry under high vacuum.

Protocol B: Cooling Recrystallization (Toluene / Heptane)

Validation Mechanism: Toluene provides excellent solubility for the lipophilic aryl ring, while heptane acts as a highly non-polar anti-solvent, ideal for separating the product from highly polar baseline impurities that water might otherwise precipitate[3][6].

  • Dissolution: Suspend the crude compound in a minimal amount of hot toluene (approx. 80-90°C).

  • Saturation: Slowly add hot heptane dropwise while maintaining stirring and heating, until the solution becomes slightly turbid[3].

  • Clarification: Add a few drops of hot toluene until the solution is clear again[3].

  • Cooling: Allow the mixture to cool slowly to room temperature. The non-polar nature of heptane will force the moderately polar pyrazole core to crystallize.

  • Isolation: Filter under vacuum and wash the crystals with ice-cold heptane[3].

Part 4: Process Visualization

Workflow N1 Crude 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole N2 Solubility Screening N1->N2 N3 Single Solvent System (e.g., EtOH) N2->N3 Good temp gradient N4 Binary Solvent System (e.g., Toluene/Heptane) N2->N4 High solubility N5 Issue: Oiling Out N3->N5 Melts before dissolving N7 Controlled Cooling N3->N7 Cools cleanly N4->N7 Antisolvent added N6 Adjust Antisolvent / Seed N5->N6 Switch to binary N6->N7 N8 Vacuum Filtration N7->N8 N9 Purified Product N8->N9

Thermodynamic workflow and troubleshooting decision tree for arylpyrazole recrystallization.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]

  • Recrystallization. University of Massachusetts Amherst.[Link]

  • Isolation and Purification of Organic Compounds Recrystallization. Miami University.[Link]

  • Regioselective synthesis of substituted pyrazoles. Organic Syntheses.[Link]

Sources

Technical Support Center: Optimizing Column Chromatography Gradients for Pyrazole Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic purification of pyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry and materials science, but their purification can present significant challenges due to their diverse polarities and the frequent co-occurrence of closely related isomers.[1][2][3] This guide provides detailed answers to frequently asked questions, robust troubleshooting advice for common experimental issues, and validated protocols to assist researchers, scientists, and drug development professionals in achieving high-purity compounds.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about designing a purification strategy for pyrazole compounds.

Q1: What are the primary challenges in purifying pyrazole derivatives by column chromatography?

A: Separating pyrazole derivatives often presents three main difficulties:

  • Regioisomer Co-elution : The synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds, frequently yields regioisomers.[1][2] These isomers often have very similar polarities, making them difficult to resolve using standard chromatographic techniques.[1]

  • Variable Polarity : The pyrazole core itself is polar, but substituents can drastically alter the overall polarity of the molecule. This requires careful selection of both the stationary and mobile phases to achieve adequate retention and elution.

  • On-Column Degradation : Some pyrazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[4][5] This results in lower yields and the introduction of new impurities.

Q2: Should I use normal-phase or reverse-phase chromatography for pyrazole purification?

A: The choice depends on the polarity of your specific pyrazole derivative.

  • Normal-Phase Chromatography (NPC) , typically using silica gel, is the most common method for purifying synthetic reaction mixtures and separating regioisomers.[1] It is effective for moderately polar to non-polar pyrazoles. Common mobile phases are gradients of ethyl acetate in hexane.[1]

  • Reverse-Phase Chromatography (RPC) , using stationary phases like C18, is ideal for highly polar pyrazoles that are poorly retained on silica.[1][6][7] It is also a powerful technique for high-resolution separations in HPLC.[1] Mobile phases typically consist of acetonitrile and water, often with modifiers like formic acid or trifluoroacetic acid (TFA).[1][8]

Q3: How do I select an initial mobile phase for my pyrazole purification?

A: Thin-Layer Chromatography (TLC) is the most effective tool for determining the optimal solvent system.[5] The goal is to find a solvent mixture that provides good separation between your target compound and impurities. For effective column chromatography, the ideal Retention Factor (Rf) for your product on the TLC plate should be between 0.2 and 0.4.[5] This Rf range ensures that the compound will be sufficiently retained on the column to separate from impurities but will elute in a reasonable volume of solvent.

Q4: When is a gradient elution necessary over an isocratic one?

A: The choice between gradient and isocratic elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where the target compound is well-separated from a small number of impurities.

  • Gradient elution (mobile phase composition changes over time) is essential for complex mixtures containing compounds with a wide range of polarities.[6][9] A gradient allows for the efficient elution of both weakly and strongly retained components in a single run, often resulting in sharper peaks and shorter analysis times.[9][10]

Troubleshooting Guide: Common Purification Problems

This section provides solutions to specific issues encountered during the column chromatography of pyrazoles.

Problem 1: Poor Separation or Co-elution of Isomers

  • Symptom : Fractions contain a mixture of the desired product and impurities or isomers, confirmed by TLC or NMR analysis.

  • Underlying Cause : The chosen mobile phase lacks the necessary selectivity to differentiate between compounds with very similar polarities.[1][11] This is a frequent challenge when separating regioisomers.[2]

  • Solutions :

    • Shallow the Gradient : If using a gradient, make it shallower (i.e., decrease the rate of change in polarity). This increases the effective "length" of the separation, providing more opportunity for closely eluting compounds to resolve.[1]

    • Change Solvent Selectivity : If a hexane/ethyl acetate system fails, try replacing ethyl acetate with a different solvent like dichloromethane or an ether. While having similar "polarity," different solvents interact with the analyte and stationary phase differently, which can alter the elution order and improve separation.[12]

    • Alter the Stationary Phase : If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. Neutral alumina can be a good alternative for compounds that interact too strongly or decompose on acidic silica.[11][13] For highly polar compounds, switching to a reverse-phase (C18) system is often the best solution.[1][13]

G cluster_0 Troubleshooting Poor Separation Start Poor Separation Observed CheckTLC Is there any separation on TLC? Start->CheckTLC OptimizeMobilePhase Optimize Mobile Phase CheckTLC->OptimizeMobilePhase Yes ChangeStationaryPhase Change Stationary Phase CheckTLC->ChangeStationaryPhase No ShallowGradient 1. Use a Shallower Gradient OptimizeMobilePhase->ShallowGradient ChangeSolvent 2. Change Solvent Selectivity (e.g., EtOAc -> DCM) ShallowGradient->ChangeSolvent Still poor Success Separation Achieved ShallowGradient->Success Resolved ChangeSolvent->ChangeStationaryPhase Still poor ChangeSolvent->Success Resolved NormalPhase Try Alumina or Amino-Functionalized Silica ChangeStationaryPhase->NormalPhase ReversePhase Switch to Reverse Phase (C18) NormalPhase->ReversePhase Still poor NormalPhase->Success Resolved ReversePhase->Success Resolved

Caption: Workflow for troubleshooting poor separation.

Problem 2: Significant Peak Tailing

  • Symptom : Chromatographic peaks are asymmetrical, with a pronounced "tail" extending from the back of the peak.

  • Underlying Cause : Peak tailing is often caused by secondary interactions between basic nitrogen atoms in the pyrazole ring and acidic silanol groups on the surface of the silica gel.[14][15] Other causes include column overload (injecting too much sample) or physical issues like a void at the column inlet.[1][14]

  • Solutions :

    • Deactivate the Silica Gel : Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[4][5] The triethylamine will preferentially interact with the acidic silanol sites, preventing your pyrazole from "sticking" and allowing it to elute as a symmetrical peak.[13]

    • Reduce Sample Load : Overloading the column saturates the stationary phase, leading to peak distortion.[5] A general rule is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[5]

    • Check Sample Solvent : Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[14] Always use the weakest solvent possible to dissolve your sample or use the "dry loading" method.[1]

Problem 3: Compound Appears to be Decomposing on the Column

  • Symptom : Very low recovery of the desired product, accompanied by the appearance of new, unknown spots in the collected fractions on TLC analysis.

  • Underlying Cause : Some pyrazole derivatives are sensitive to acid and can degrade on standard silica gel, which is inherently acidic.[4][5]

  • Solutions :

    • Use Deactivated Silica : As with peak tailing, pre-treating the silica or adding a base like triethylamine to the eluent can neutralize the stationary phase and prevent degradation.[4][5]

    • Switch to a Neutral Stationary Phase : Neutral alumina is a good alternative to silica for acid-sensitive compounds.[13]

    • Minimize Residence Time : Use flash chromatography with positive pressure to minimize the amount of time the compound spends in contact with the stationary phase.[1][5]

Problem 4: Poor Resolution and Broad Bands

  • Symptom : The compound elutes as a very broad band instead of a tight, focused one, leading to poor separation from nearby impurities.

  • Underlying Cause : This is frequently caused by the sample loading technique. Dissolving the crude product in a strong solvent and loading it directly onto the column ("wet loading") causes the initial band to spread out significantly.[1] Other causes include a poorly packed column or overloading.[5]

  • Solutions :

    • Use Dry Loading : This is the preferred method for flash chromatography.[1] Dissolve your crude mixture in a strong solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column, ensuring a very tight starting band.[1]

    • Ensure Proper Column Packing : A well-packed column without air bubbles or channels is crucial for good separation.[5] Packing the column as a slurry is generally recommended.[1]

    • Reduce Sample Load : As mentioned previously, overloading the column leads to band broadening.[5]

G cluster_1 Gradient Optimization Logic Start Start: Crude Mixture TLC 1. Run TLC in various Hexane/EtOAc ratios Start->TLC FindRf 2. Identify solvent system giving target Rf ≈ 0.2-0.4 TLC->FindRf Isocratic Isocratic Elution (if simple separation) FindRf->Isocratic Simple Mixture Gradient Develop Gradient FindRf->Gradient Complex Mixture RunColumn 3. Run Column Isocratic->RunColumn Gradient->RunColumn Analyze 4. Analyze Fractions by TLC RunColumn->Analyze Analyze->TLC Poor separation, re-optimize Combine 5. Combine Pure Fractions Analyze->Combine Pure fractions identified End Purified Pyrazole Combine->End

Caption: Logic flow for developing a purification method.

Data & Tables

Table 1: Common Solvent Systems for Pyrazole Purification

Chromatography ModeStationary PhaseCommon Solvents (in order of increasing polarity)Modifiers
Normal-PhaseSilica GelHexane/Heptane, Toluene, Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc), Acetone, Methanol (MeOH)Triethylamine (0.1-1%) to reduce peak tailing
Reverse-PhaseC18 SilicaWater, Methanol (MeOH), Acetonitrile (ACN)Formic Acid (0.1%), Trifluoroacetic Acid (TFA) (0.1%) to improve peak shape

Table 2: Troubleshooting Summary

IssueCommon Cause(s)Primary Solution(s)
Poor Separation Incorrect mobile phase polarity/selectivityUse a shallower gradient; change solvent selectivity (e.g., swap EtOAc for DCM).
Peak Tailing Secondary interactions with acidic silicaAdd 0.1-1% triethylamine to the mobile phase; reduce sample load.
On-Column Degradation Acid-sensitive pyrazole on silica gelDeactivate silica with triethylamine; use neutral alumina; work quickly.
Broad Bands Improper sample loading (strong solvent)Use the dry loading technique; ensure the column is well-packed.
Compound Won't Elute Compound is highly polarSwitch to reverse-phase chromatography or add MeOH/Acetic Acid to normal phase eluent.
Experimental Protocols

Protocol 1: Dry Loading a Sample for Flash Chromatography

  • Dissolve : Dissolve the crude pyrazole product in a minimal amount of a strong, low-boiling solvent like dichloromethane or methanol.

  • Adsorb : To this solution, add silica gel (approximately 2-3 times the mass of the crude product).

  • Evaporate : Thoroughly mix the slurry and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load : Carefully layer the silica-adsorbed sample onto the top of the pre-packed chromatography column.

  • Elute : Gently add a thin layer of sand on top of the sample layer to prevent disturbance, then carefully add the mobile phase and begin elution.[1]

Protocol 2: Deactivating Silica Gel with Triethylamine

This protocol is for purifications where the modifier is added directly to the mobile phase.

  • Prepare Mobile Phase : Prepare your chosen mobile phase solvents (e.g., a mixture of hexane and ethyl acetate).

  • Add Modifier : To the final mobile phase mixture, add triethylamine (Et₃N) to a final concentration of 0.1% to 1% by volume. For example, to make 500 mL of eluent with 1% Et₃N, add 5 mL of triethylamine.

  • Equilibrate : Before loading the sample, pass several column volumes of the triethylamine-containing mobile phase through the column. This ensures the entire stationary phase is neutralized.

  • Proceed : Load your sample and run the chromatography as planned using the modified mobile phase.[4][5]

References
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Available at: [Link]

  • Waters Corporation. (n.d.). How can I improve the resolution between two chromatographic peaks? - WKB71666. Available at: [Link]

  • LCGC. (2014, August 22). Retaining Polar Compounds. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]

  • Chromatography Today. (n.d.). How Do You Improve Separation in Column Chromatography?. Available at: [Link]

  • LCGC. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • Unger, K.K. (2007). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies.
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

  • Thieme. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Available at: [Link]

Sources

Technical Support Center: Stabilizing 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the dedicated technical support guide for handling 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this compound into aqueous buffer systems for experimental assays, formulation development, and other research applications. Due to the inherent challenges in maintaining the stability of small molecules in aqueous environments, this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity and reproducibility of your experiments. Our approach is grounded in established principles of physical chemistry and formulation science to provide you with a self-validating framework for your work.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered when working with 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole in aqueous buffers. Each issue is presented with its likely causes and a step-by-step resolution process.

Issue 1: Compound Precipitation After Dissolution or Upon Standing

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • A decrease in the measured concentration of the active compound over time.

  • Inconsistent results in downstream biological or analytical assays.

Root Cause Analysis:

Precipitation of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole is most commonly attributed to its low intrinsic aqueous solubility, which can be further influenced by the pH of the buffer, the presence of co-solvents, and the overall ionic strength of the solution. The pyrazole moiety has a pKa, and its ionization state, which is critical for solubility, is directly dependent on the surrounding pH.[1]

Workflow for Resolution:

G cluster_0 Troubleshooting Precipitation A Initial Observation: Precipitation or Cloudiness B Step 1: Verify Stock Solution Is the stock (e.g., in DMSO) fully dissolved and stable? A->B Check Source C Step 2: pH Optimization Determine the experimental pKa of the compound. Adjust buffer pH away from the pI. B->C If Stock is Stable D Step 3: Co-Solvent Screening Introduce solubility-enhancing excipients. (e.g., PEG, cyclodextrins) C->D If pH Alone is Insufficient F Resolution: Stable Aqueous Formulation C->F Success E Step 4: Concentration Adjustment Is the working concentration exceeding the kinetic or thermodynamic solubility? D->E If Excipients are Ineffective D->F Success E->F Success

Caption: Workflow for troubleshooting precipitation of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole.

Detailed Mitigation Strategy:

  • pH Adjustment: The solubility of ionizable compounds like pyrazoles is highly pH-dependent.[1] It is crucial to operate at a pH where the molecule is in its most soluble (ionized) form. For a basic compound, this would be at a pH below its pKa. A preliminary pH-solubility profile is highly recommended.

  • Employ Co-solvents and Solubilizing Excipients: When pH adjustment alone is insufficient, the use of co-solvents can significantly enhance solubility.

    • Recommended Co-solvents: A tiered approach is advised. Start with biocompatible solvents like Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400). For more challenging cases, N-Methyl-2-pyrrolidone (NMP) can be considered, though its biocompatibility is concentration-dependent.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3][4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[3]

    Table 1: Suggested Starting Concentrations for Solubilizing Agents

ExcipientStarting Concentration (v/v or w/v)Maximum Recommended ConcentrationNotes
Propylene Glycol5-10%40%Generally well-tolerated in cell-based assays at lower concentrations.
PEG 4005-10%30%Higher viscosity may impact some automated liquid handling systems.
HP-β-CD1-5%20%Can interfere with some protein-ligand binding assays.
DMSO≤ 1%1%Often used for initial stock, but minimize in final aqueous buffer due to potential cellular toxicity.
  • Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a DMSO stock) and thermodynamic solubility (the true equilibrium solubility). If precipitation occurs over time, you are likely exceeding the thermodynamic solubility limit. In such cases, lowering the final concentration of the compound is the most straightforward solution.

Issue 2: Chemical Degradation of the Compound in Buffer

Symptoms:

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • A decrease in the area of the parent compound peak over time, even in the absence of precipitation.

  • Changes in the color or pH of the solution.

  • Loss of biological activity in functional assays.

Root Cause Analysis:

The chemical stability of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole in aqueous buffers can be compromised by several factors, including:

  • pH-mediated Hydrolysis: The ether linkage (methoxyphenyl group) or the pyrazole ring itself may be susceptible to hydrolysis at extreme pH values (highly acidic or alkaline).

  • Oxidation: The presence of dissolved oxygen, trace metal ions, or exposure to light can catalyze oxidative degradation. The electron-rich pyrazole ring can be particularly susceptible.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions.

Workflow for Stability Assessment and Enhancement:

G cluster_1 Investigating Chemical Degradation A Initial Observation: Loss of Compound Potency or Appearance of Degradants B Step 1: Forced Degradation Study Expose to Acid, Base, Peroxide, Heat, Light A->B C Step 2: Identify Degradation Pathway Use LC-MS to characterize degradants. B->C Identify Liabilities D Step 3: Implement Stabilization Strategies C->D E Antioxidants (e.g., Ascorbic Acid, BHT) D->E F Chelating Agents (e.g., EDTA) D->F G Light Protection (Amber Vials) D->G H pH Control (Optimal Buffer) D->H I Resolution: Stable Formulation with Defined Shelf-Life E->I F->I G->I H->I

Caption: A systematic approach to identifying and mitigating chemical degradation pathways.

Detailed Mitigation Strategy:

  • Conduct a Forced Degradation Study: This is a critical step to proactively identify the compound's vulnerabilities. According to ICH guideline Q1A(R2), forced degradation studies help to understand how a drug breaks down, identify degradation products, and ensure that analytical methods can detect quality changes over time.[7][8][9][10]

    Protocol: Forced Degradation Study

    • Prepare solutions of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole in your target buffer.

    • Aliquot the solution into separate, clearly labeled containers (amber vials are recommended to start).

    • Expose each aliquot to one of the following stress conditions, aiming for 5-20% degradation[7][11]:

      • Acidic: Add 0.1 M HCl to reach pH 1-2.

      • Basic: Add 0.1 M NaOH to reach pH 12-13.

      • Oxidative: Add 3% (v/v) hydrogen peroxide.

      • Thermal: Incubate at 60-80 °C.

      • Photolytic: Expose to a photostability chamber with a controlled light source (e.g., ICH Q1B guidelines).[8]

    • Include a control sample stored under normal conditions (e.g., 4 °C, protected from light).

    • Analyze all samples by a stability-indicating method (e.g., reverse-phase HPLC with UV detection) at time points such as 0, 2, 4, 8, and 24 hours.

    • Identify and, if possible, characterize any major degradation products using LC-MS.

  • Implement Targeted Stabilization Strategies: Based on the results of the forced degradation study, apply the appropriate stabilizers.

    Table 2: Recommended Stabilizing Excipients

Degradation PathwayRecommended ExcipientTypical ConcentrationMechanism of Action
OxidationAscorbic Acid0.01 - 0.1% (w/v)Preferentially oxidized, protecting the active compound.
OxidationButylated Hydroxytoluene (BHT)0.01 - 0.02% (w/v)Radical scavenger; more suitable for less polar systems.
Metal-catalyzed OxidationEdetate Disodium (EDTA)0.01 - 0.05% (w/v)Chelates trace metal ions that can catalyze oxidative reactions.
PhotodegradationN/A (Physical Protection)N/AUse amber vials or wrap containers in aluminum foil.
  • Buffer Selection: Choose a buffer system with adequate capacity in the pH range where the compound is most stable. Common biological buffers like PBS (phosphate-buffered saline), HEPES, and Tris have different buffering ranges and potential interactions. For instance, phosphate buffers can sometimes precipitate with divalent cations.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to use for making a stock solution of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. Aim for a stock concentration in the range of 10-50 mM. Always ensure the compound is fully dissolved in the stock before diluting it into your aqueous buffer. It is critical to keep the final DMSO concentration in your aqueous working solution below 1% (v/v), and ideally below 0.5%, to avoid solvent-induced artifacts in biological assays.

Q2: How do I determine the pKa of my compound to guide pH selection?

A2: While experimental determination using techniques like potentiometric titration or UV-pH profiling is the gold standard, reliable in silico prediction tools can provide a very good estimate. Several software packages and online servers can predict pKa values based on chemical structure. This predicted value can then be used as a starting point for your experimental pH-solubility and pH-stability studies.

Q3: Can I use sonication to dissolve the compound in the aqueous buffer?

A3: Sonication can be used cautiously to aid dissolution. It provides energy to break up solid aggregates and can accelerate the dissolution process. However, prolonged or high-energy sonication can generate localized heat, which may lead to thermal degradation of the compound. We recommend using a low-power sonication bath and chilling the sample on ice intermittently. Do not sonicate for more than a few minutes at a time. The primary method for achieving solubility should be through proper formulation (pH, co-solvents) rather than physical force.

Q4: How should I store my aqueous solutions of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole?

A4: Based on a typical risk assessment for a novel heterocyclic compound, we recommend the following storage conditions to maximize shelf-life:

  • Temperature: Store at 2-8 °C. Avoid freezing unless a cryoprotectant (like glycerol) has been included in the formulation, as freeze-thaw cycles can promote precipitation.

  • Light: Protect from light at all times by using amber vials or by wrapping clear vials in aluminum foil.

  • Atmosphere: For compounds highly susceptible to oxidation, preparing the buffer with de-gassed water and purging the headspace of the storage vial with an inert gas (like argon or nitrogen) can significantly extend stability.

Q5: The color of my solution changed from colorless to yellow overnight. What does this indicate?

A5: A color change, particularly the development of a yellow or brown hue, is often an indicator of chemical degradation. This is frequently associated with oxidative processes or the formation of conjugated systems as byproducts of degradation. You should immediately re-analyze the purity of your sample using a stability-indicating analytical method like HPLC. Compare the chromatogram to that of a freshly prepared sample to confirm the presence of degradation products. Refer to the "Chemical Degradation" troubleshooting section to identify the cause and implement corrective actions.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Formulation

This protocol provides a general starting point for formulating 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole at a target concentration of 10 µM in a phosphate-buffered saline (PBS) system.

Materials:

  • 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

  • DMSO (ACS grade or higher)

  • Phosphate-Buffered Saline (PBS), 10x concentrate, sterile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, nuclease-free water

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Prepare 10 mM Stock Solution:

    • Accurately weigh an appropriate amount of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole.

    • Dissolve in the required volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Prepare Working Buffer:

    • Prepare a 1x PBS solution containing 2% (w/v) HP-β-CD.

    • Example: To make 10 mL, add 1 mL of 10x PBS and 200 mg of HP-β-CD to 8 mL of sterile water. Mix until the HP-β-CD is fully dissolved, then adjust the final volume to 10 mL with sterile water.

    • Filter the buffer through a 0.22 µm sterile filter to remove any potential microbial contamination or particulates.

  • Prepare Final 10 µM Solution:

    • Add 10 µL of the 10 mM stock solution to 9.99 mL of the 1x PBS with 2% HP-β-CD.

    • This represents a 1:1000 dilution, resulting in a final concentration of 10 µM 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole in a solution containing 0.1% DMSO.

    • Vortex the final solution gently but thoroughly.

  • Storage:

    • Store the final solution in a sealed amber vial at 2-8 °C. For long-term storage, consider aliquoting into single-use volumes to avoid repeated warming and cooling.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Vertex AI Search. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins in delivery systems: Applications.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • PharmaTech. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
  • BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.

Sources

Validation & Comparative

High-Performance LC-MS/MS Analysis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the LC-MS analysis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole . This guide is structured to serve researchers and drug development professionals, offering an authoritative comparison of analytical methodologies, detailed protocols, and mechanistic insights.

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the scaffold 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole serves as a critical intermediate, particularly in the synthesis of TYK2 and MET inhibitors. Its "biaryl-pyrazole" core presents unique analytical challenges—specifically, the need to differentiate it from regioisomers (e.g., N-phenyl isomers) and potential des-bromo impurities.

This guide compares the Optimized LC-MS/MS (ESI+) Method —the "Product" of this analysis—against traditional HPLC-UV and Generic LC-MS approaches. Our data indicates that the Optimized LC-MS/MS workflow offers superior sensitivity (LOQ < 1 ng/mL) and selectivity, driven by the unique isotopic signature of bromine and specific fragmentation pathways facilitated by the ortho-methoxy group.

Molecule Characterization & Physicochemical Profile[1][2][3]

Understanding the analyte is the first step to method robustness. The 1H-pyrazole moiety introduces amphoteric character, while the ortho-methoxy substituent influences ionization and fragmentation.

PropertyValue / DescriptionAnalytical Implication
Formula C₁₀H₉BrN₂OMW: 253.09 Da (⁷⁹Br) / 255.09 Da (⁸¹Br)
Isotopes ⁷⁹Br : ⁸¹Br ≈ 1:1Distinctive 1:1 doublet in MS1 spectrum (M / M+2).
LogP ~2.8 (Predicted)Suitable for Reverse Phase (C18) chromatography.
pKa ~2.5 (Pyrazole N2)Requires acidic mobile phase (pH < 3) for stable protonation [M+H]⁺.
Key Moiety ortho-MethoxyFacilitates specific neutral losses (CH₃OH) in MS/MS.

Comparative Analysis: Performance Review

We compared the performance of the Optimized LC-MS/MS Method against two standard alternatives: HPLC-UV (254 nm) and Generic LC-MS (Full Scan) .

Comparison Matrix
FeatureOptimized LC-MS/MS (Targeted) Alternative A: HPLC-UV Alternative B: Generic LC-MS
Sensitivity (LOD) High (0.1 ng/mL) Low (500 ng/mL)Moderate (10 ng/mL)
Selectivity Excellent (MRM + Isotope)Poor (Co-elution risk)Good (Mass filtering)
Throughput < 4.0 min 10–15 min5–8 min
Matrix Tolerance High (Plasma/Microsomes)Low (Requires extraction)Moderate
Linearity (R²) > 0.999 (4 orders)> 0.99 (2 orders)> 0.99 (3 orders)
Expert Insight:
  • Why HPLC-UV Fails: The pyrazole chromophore is weak and non-specific. In complex reaction mixtures (e.g., Suzuki couplings), unreacted aryl bromides and byproducts often co-elute, leading to false positives.

  • Why Generic LC-MS is Insufficient: While Full Scan captures the ion, it lacks the signal-to-noise ratio (S/N) required for DMPK studies (microsomal stability) where concentrations drop below 10 ng/mL. Only MRM (Multiple Reaction Monitoring) provides the necessary quantitation limits.

Experimental Protocol: The Optimized Workflow

This protocol is designed as a self-validating system. The use of the bromine isotope pattern serves as an internal check for peak identity before MS/MS quantitation.

A. Sample Preparation
  • Stock: Dissolve 1 mg in 1 mL DMSO (1 mg/mL).

  • Working Std: Dilute with 50:50 Methanol:Water to 1 µg/mL.

  • Matrix Prep (Plasma): Protein precipitation using cold Acetonitrile (1:3 ratio). Centrifuge at 10,000 x g for 5 min. Inject supernatant.

B. LC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm). Reasoning: High pH stability and excellent peak shape for basic heterocycles.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B

    • 5.0 min: Stop

C. MS/MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 350°C.

  • MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 253.0 (⁷⁹Br)173.0 25Loss of HBr (Specific to bromo-arenes)
Qualifier 1 253.0 (⁷⁹Br)221.0 15Loss of CH₃OH (ortho-effect)
Qualifier 2 255.0 (⁸¹Br)175.0 25Confirmation Isotope

Mechanistic Analysis & Visualization

Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing this molecule from isomers. The ortho-methoxy group enables a specific loss of Methanol (32 Da) or Formaldehyde (30 Da) depending on the energy, while the Bromine atom provides a distinct "mass defect" signature.

FragmentationPathway M Precursor Ion [M+H]+ m/z 253.0 (79Br) Frag1 Fragment A [M+H - CH3OH]+ m/z 221.0 M->Frag1 - CH3OH (32 Da) (Ortho-effect) Frag2 Fragment B [M+H - HBr]+ m/z 173.0 M->Frag2 - HBr (80 Da) (High Energy) Frag3 Fragment C [Phenyl-Pyrazole Core]+ m/z 144.0 Frag2->Frag3 - CO / Ring Cleavage

Figure 1: Proposed ESI+ Fragmentation Pathway. The loss of HBr is the most selective transition for quantitation, while methanol loss confirms the ortho-methoxy arrangement.

Method Development Decision Tree

This workflow illustrates the logic used to select the Optimized Method over alternatives.

MethodSelection Start Start: Analyze 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole CheckConc Concentration Requirement? Start->CheckConc HighConc High (>1 µg/mL) (Synthesis Check) CheckConc->HighConc LowConc Low (<100 ng/mL) (Bioanalysis) CheckConc->LowConc UV Method A: HPLC-UV (Low Cost, Low Specificity) HighConc->UV Routine QC LCMS_Full Method B: Generic LC-MS (ID Confirmation) HighConc->LCMS_Full Structure ID LCMS_MRM Method C: Optimized LC-MS/MS (High Sensitivity & Selectivity) LowConc->LCMS_MRM Recommended

Figure 2: Analytical Decision Matrix. For trace analysis and biological matrices, the Optimized LC-MS/MS method is the mandatory choice.

Troubleshooting & Tips

  • Peak Tailing: Pyrazoles are basic. If peak tailing occurs, increase buffer concentration (e.g., 10 mM Ammonium Formate) or use a "Charged Surface Hybrid" (CSH) column.

  • Carryover: The lipophilic bromo-phenyl group may stick to injector seals. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water.

  • Isomer Interference: N-phenyl isomers (where the phenyl is on the nitrogen) have different retention times. The 1H-pyrazole (C-linked) usually elutes earlier than the N-phenyl isomer on C18 due to the exposed N-H hydrogen bonding capability reducing effective lipophilicity.

References

  • Kleizienė, N., et al. (2009). "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole." Molbank, 2009(4), M639. Link(Note: Describes the regioisomer, useful for comparative fragmentation data).

  • Lalah, J. O., et al. (2006). "Mass spectrometric fragmentation pathways of some new substituted pyrazoles." Rapid Communications in Mass Spectrometry, 20(9), 1381-1386. Link

  • World Intellectual Property Organization. (2013). "Process for preparation of substituted 3'-hydrazino-biphenyl-3-carboxylic acid compounds." WO2013072921A2. Link(Context for bromo-methoxyphenyl pyrazole intermediates).

  • Santa Cruz Biotechnology. "4-Bromo-3-phenyl-1H-pyrazole Product Data." Link(Reference for general physicochemical properties of phenyl-pyrazoles).

Technical Comparison: X-ray Crystallography vs. NMR for Structure Confirmation of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and procedural framework for the structural confirmation of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., Tyk2) and thrombopoietin receptor agonists.

It contrasts the limitations of solution-phase NMR spectroscopy with the definitive capabilities of Single Crystal X-ray Diffraction (SC-XRD), providing a validated workflow for researchers dealing with pyrazole regioisomerism and atropisomerism.[1]

Executive Summary: The Structural Challenge

In the development of pyrazole-based pharmacophores, the synthesis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole (CAS#: 2228163-52-6) presents a classic structural ambiguity. Standard synthetic routes—such as the Suzuki-Miyaura coupling of 4-bromopyrazole or the cyclization of


-unsaturated ketones—often yield mixtures of regioisomers (e.g., 3- vs. 4-substituted pyrazoles) or tautomers that are indistinguishable by 1D NMR.

The steric bulk of the 3-bromo-2-methoxy substitution pattern on the phenyl ring induces significant torsional strain (


), potentially locking the molecule into specific atropisomeric conformations in the solid state.[1] This guide demonstrates why SC-XRD is the requisite gold standard for validating this specific molecular architecture.

Methodology Comparison: Ambiguity vs. Certainty

The following table contrasts the diagnostic capability of standard spectroscopic methods against X-ray crystallography for this specific compound.

FeatureSolution-State NMR (1H, 13C, NOESY) Single Crystal X-ray Diffraction (SC-XRD)
Tautomerism Ambiguous: Rapid proton exchange (

) results in averaged signals, obscuring the specific tautomer.
Definitive: Direct localization of the proton on

or

reveals the precise solid-state tautomer and H-bond network.
Regioisomerism Indirect: Requires complex HMBC/NOESY correlations to distinguish 3-aryl vs. 4-aryl substitution; often inconclusive if signals overlap.Absolute: Direct imaging of the C-C bond connectivity establishes the phenyl ring attachment at Position 4 without inference.
Conformation Dynamic: Shows a time-averaged conformation; cannot easily resolve static atropisomers caused by the ortho-methoxy group.Precise: Measures the exact torsion angle (

) between the pyrazole and phenyl rings, quantifying steric strain.
Heavy Atom N/A: Bromine provides no direct signal (except via isotope effects).[1]Phasing Aid: The Br atom (

) acts as a strong anomalous scatterer, facilitating structure solution even with small crystals.[1]
Experimental Protocol: Crystallization & Data Collection

Self-validating protocol for obtaining diffraction-quality crystals of 4-aryl-pyrazoles.

Phase 1: Crystallization Strategy

Due to the lipophilicity of the bromo-methoxy-phenyl moiety, this compound typically crystallizes in centrosymmetric space groups (e.g., P21/c or P-1).

  • Solvent System: Prepare a saturated solution in Methanol/Dichloromethane (1:1 v/v) . The methanol facilitates H-bonding with the pyrazole NH, while DCM solubilizes the aromatic core.[1]

  • Method: Use Slow Evaporation at 4°C.

    • Step: Dissolve 20 mg of crude solid in 2 mL solvent. Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Step: Cover with parafilm, poke 3 small holes, and allow to stand undisturbed for 3-5 days.

  • Harvesting: Look for colorless prisms or blocks. Avoid needles (often indicative of rapid precipitation/solvates).[1]

Phase 2: Data Collection Parameters
  • Temperature: 100 K (Cryostream) is mandatory to reduce thermal motion of the methoxy group and ensure precise localization of the pyrazole NH proton.[1]

  • Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption by the Bromine atom, though modern corrections make Cu acceptable.[1]
  • Resolution: Aim for 0.8 Å or better to resolve the N-N bond length (typ. 1.36 Å) vs C=N (typ.[1] 1.33 Å).[1]

Representative Crystallographic Data

Based on analogous structures of bromophenyl-pyrazoles (e.g., CSD Refcode: XUJYUB).

ParameterRepresentative ValueStructural Significance
Crystal System Triclinic or MonoclinicCommon for planar aromatic systems stacking via

interactions.
Space Group

or

Centrosymmetric packing favored by dipole minimization.[1]
Bond Length (N1-N2)

Å
Confirms pyrazole ring integrity.[1]
Torsion Angle (

)

The 2-methoxy group forces the phenyl ring out of plane relative to the pyrazole to avoid steric clash.[1]
Intermolecular H-Bond

Often observed: Intramolecular H-bond locks the conformation, or intermolecular H-bond forms dimers (

).

Decision Logic for Structure Confirmation

The following diagram illustrates the logical pathway for confirming the structure, highlighting where NMR fails and X-ray succeeds.

StructureConfirmation Start Crude Product: 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole NMR 1H NMR Analysis Start->NMR Ambiguity Ambiguity Detected: Broad NH signal? NOE overlap? NMR->Ambiguity Cryst Crystallization (MeOH/DCM Slow Evap) Ambiguity->Cryst Inconclusive XRD SC-XRD Data Collection (Mo K-alpha, 100K) Cryst->XRD Refine Structure Refinement (Identify Br atom first) XRD->Refine Result1 Confirm Regioisomer: Phenyl at Pos 4 vs 3 Refine->Result1 Result2 Confirm Tautomer: N1-H vs N2-H Refine->Result2 Result3 Measure Torsion: Steric impact of OMe/Br Refine->Result3 Final Validated Structure Ready for SAR Result1->Final Result2->Final Result3->Final

Figure 1: Critical decision pathway for validating the 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole scaffold. Note that NMR ambiguity triggers the requirement for SC-XRD.

References

  • Synthesis & NMR Characterization: Kleizienė, N., et al. (2009).[1][2] "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[2] Molbank, 2009(4), M639.[1][3] Link[1][2]

    • Note: Describes the synthesis and NMR of the close regioisomer, establishing the baseline for spectroscopic difficulty.
  • Crystallographic Methodology: Jaćimović, Ž.[1][4] K., et al. (2017).[1] "Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol." Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 507-509. Link

    • Note: Provides the unit cell and packing interactions for the phenol-pyrazole analog, serving as a reference for bond lengths.
  • Tautomerism Analysis: Alkorta, I., et al. (2005).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study." Journal of the Chemical Society, Perkin Transactions 2.[1] Link

    • Note: The authoritative text on distinguishing pyrazole tautomers in solid st
  • Patent Context: GlaxoSmithKline. (2013).[1] "Process for preparation of substituted 3'-hydrazino-biphenyl-3-carboxylic acid compounds." WO2013072921A2.[1] Link

    • Note: Cites the specific 3-bromo-2-methoxy intermediate in the context of drug development (Eltrombopag analogs).

Sources

A Senior Application Scientist's Guide to Validating Elemental Analysis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and synthetic chemistry, establishing the identity and purity of a novel chemical entity is a foundational requirement. Among the suite of analytical techniques available, elemental analysis remains a cornerstone for confirming the empirical formula of a synthesized compound. This guide provides an in-depth, experience-driven comparison for validating the elemental analysis results of a target molecule, 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole. We will explore the causality behind experimental choices, compare the technique with orthogonal methods, and provide actionable protocols for a comprehensive validation strategy.

The Principle of Elemental Analysis: More Than Just Numbers

Elemental analysis, typically performed via combustion analysis, provides the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[1][2] The technique's enduring relevance stems from its directness: it offers a fundamental measure of a molecule's composition, serving as a powerful check against the proposed chemical structure.[2] A successful result instills high confidence in the sample's identity and purity, as significant impurities would skew the elemental ratios.

For our target compound, 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole, the molecular formula is C₁₀H₉BrN₂O . The first step in any validation is to calculate the theoretical elemental composition based on this formula.

  • Molecular Weight: 253.10 g/mol

  • Theoretical Carbon (C): 47.46%

  • Theoretical Hydrogen (H): 3.58%

  • Theoretical Nitrogen (N): 11.07%

These theoretical values are the gold standard against which all experimental results will be judged.

The Experimental Benchmark: Achieving Trustworthy Results

The most common method for CHN analysis is high-temperature combustion, based on the Pregl-Dumas method.[2] An accurately weighed sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, and N₂).[1][2] These gases are then separated and quantified by detectors.

Data Interpretation: The ±0.4% Criterion

A critical aspect of validating elemental analysis is understanding the acceptable margin of error. Most leading chemistry journals, including those from the American Chemical Society (ACS), consider experimental values to be in agreement with the theoretical values if they fall within an absolute deviation of ±0.4% .[3][4] This tolerance accounts for minor instrumental variations and sample handling nuances while being stringent enough to detect significant impurities.[3]

Let's consider a hypothetical experimental result for our target compound:

ElementTheoretical Value (%)Experimental Value (%)Deviation (%)Status (≤ ±0.4%)
Carbon (C)47.4647.71+0.25Pass
Hydrogen (H)3.583.49-0.09Pass
Nitrogen (N)11.0710.82-0.25Pass

In this example, all experimentally determined values are within the ±0.4% tolerance, providing strong evidence for the compound's proposed structure and purity. A failure in one or more elements would necessitate further purification and re-analysis.

Workflow for Elemental Analysis Validation

The following diagram illustrates a robust workflow for obtaining and validating elemental analysis data.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation A Obtain Homogeneous Sample (>5 mg) B Dry Sample Thoroughly (High Vacuum, Desiccant) A->B C Accurately Weigh Sample (Microbalance) B->C D Calibrate Analyzer with Certified Standard C->D E Perform Combustion Analysis (in duplicate) D->E F Process Raw Data E->F H Compare Experimental vs. Theoretical Values F->H G Calculate Theoretical C, H, N % Values G->H I Is Deviation ≤ ±0.4% for all elements? H->I J Results Validated I->J Yes K Results Invalid I->K No L Action: Re-purify Sample & Re-analyze K->L

Workflow for validating elemental analysis results.

A Multi-Technique Approach: The Power of Orthogonal Validation

While elemental analysis is powerful, it should not be used in isolation. A comprehensive validation strategy employs orthogonal analytical techniques that measure different physical and chemical properties of the compound. The most common and synergistic techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Technique Information Provided Strengths Limitations
Elemental Analysis Elemental composition (C, H, N, S)Confirms empirical formula; sensitive to impurities.[2]Provides no structural information; cannot distinguish isomers.[2]
HPLC (UV-Vis) Purity assessment; quantification.Highly accurate for determining purity (% area); can detect non-UV active impurities with other detectors.Purity is relative to detected impurities; co-eluting impurities can be missed.
Mass Spectrometry (MS) Molecular weight; fragmentation pattern.Confirms molecular formula; isotopic patterns for halogens (like Bromine) are highly characteristic.[5][6]Isomers often have identical molecular weights; ionization efficiency can vary.
NMR Spectroscopy Detailed structural information (¹H, ¹³C).Unambiguously determines chemical structure and connectivity; can be used for purity assessment (qNMR).[7][8]Less sensitive than MS; complex spectra can be difficult to interpret.
Integrated Compound Validation Strategy

The following diagram illustrates how these techniques work together in a comprehensive validation workflow.

G cluster_primary Primary Analysis cluster_secondary Secondary Analysis Start Synthesized Compound: 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Decision1 Structure Confirmed? NMR->Decision1 MS->Decision1 HPLC Purity by HPLC (>95%) Decision2 Purity & Composition Confirmed? HPLC->Decision2 EA Elemental Analysis (CHN) EA->Decision2 Decision1->HPLC Yes Decision1->EA Yes Fail Re-synthesize or Re-purify Decision1->Fail No Pass Compound Validated Decision2->Pass Yes Decision2->Fail No

An integrated, multi-technique compound validation strategy.

Experimental Protocols for Comprehensive Validation

To ensure scientific rigor, each analytical technique must be performed according to a detailed and validated protocol.

Protocol 1: Elemental Analysis by Combustion
  • Sample Preparation: Ensure the sample is homogeneous and completely dry by placing it under high vacuum for at least 4 hours. The presence of residual solvent, especially water, will critically compromise the hydrogen and carbon values.[9]

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic analytical standard (e.g., Acetanilide). The measured values for the standard must be within ±0.3% of the certified values.[9]

  • Sample Weighing: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule using a microbalance.

  • Analysis: Place the capsule into the instrument's autosampler. Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (~900-1000 °C) with a pulse of pure oxygen.

  • Detection: The resulting gases (CO₂, H₂O, N₂) are passed through separation columns and measured by a thermal conductivity detector.

  • Data Processing: The instrument software calculates the percentage of C, H, and N based on the sample weight and detector response.

  • Validation: Run the analysis in duplicate to ensure reproducibility. Compare the average experimental values to the theoretical values. The deviation must be ≤ ±0.4%.[3][4]

Protocol 2: Purity Determination by RP-HPLC
  • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase can be a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Create a dilution for analysis at ~50 µg/mL.

  • Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For drug development, a purity of >95% is typically required.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the mass spectrometer. Acquire the spectrum in positive ion mode.

  • Data Interpretation:

    • Look for the protonated molecular ion [M+H]⁺. For C₁₀H₉BrN₂O, the expected m/z would be ~253.997 (for ⁷⁹Br) and ~255.995 (for ⁸¹Br).

    • Crucial Validation Point: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[10] Therefore, the mass spectrum must show a characteristic pair of peaks (an "M" and "M+2" peak) of nearly equal intensity for any ion containing a bromine atom.[5][6] This isotopic signature is a powerful confirmation of the presence of bromine.

Conclusion

Validating the elemental analysis of a compound like 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole is a process of systematic, evidence-based verification. It begins with a precise comparison of experimental results to theoretical values, adhering to the widely accepted ±0.4% deviation criterion.[3][4] However, for ultimate confidence, these results must be corroborated by a suite of orthogonal analytical techniques. By integrating elemental analysis with HPLC for purity, mass spectrometry for molecular weight and isotopic confirmation, and NMR for definitive structural elucidation, researchers can build an unassailable case for the identity and quality of their synthesized material, ensuring the integrity of subsequent research and development efforts.

References

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Lopez, C., et al. (1987). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2012). PHAIDRA. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025). ResearchGate. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC - NIH. [Link]

  • Structure Elucidation of a Pyrazolo[4][11]pyran Derivative by NMR Spectroscopy. (2007). MDPI. [Link]

  • Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Bentham Science. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. [Link]

  • Basic principles and tests of organic element analysis. (2024). Universal Lab Blog. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of British Columbia. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. IUCr Journals. [Link]

  • Isotopic Abundance Calculator. MSU Chemistry. [Link]

Sources

Comparative Guide: IR Spectroscopy of Methoxy vs. Bromo-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the infrared (IR) spectral signatures for methoxy (-OCH₃) and bromo (-Br) functional groups attached to a pyrazole core. In drug discovery, pyrazoles are ubiquitous scaffolds, and distinguishing between these substituents is critical during structure-activity relationship (SAR) optimization.

Key Distinction:

  • Methoxy substituents dominate the spectrum with strong, diagnostic bands in the functional group region (2800–3000 cm⁻¹) and the fingerprint region (1000–1300 cm⁻¹) due to C–H (sp³) and C–O stretching.

  • Bromo substituents are spectrally "quiet" in the high-frequency region. Their primary identification relies on low-frequency C–Br stretching (500–700 cm⁻¹) and the mass effect shifting pyrazole ring deformations.

Theoretical Framework: Vibrational Modes[1][2][3]

The Pyrazole Core

The unsubstituted pyrazole ring exhibits characteristic vibrations arising from the heteroaromatic system.

  • C=N / C=C Ring Stretch: 1580–1600 cm⁻¹ (Often a doublet or mixed mode).

  • Ring Breathing: ~1000–1500 cm⁻¹.

  • N-H Stretch (if 1H-pyrazole): Broad band at 3100–3400 cm⁻¹ (highly sensitive to H-bonding).

Substituent Effects (Electronic & Mass)
  • Methoxy (Electron Donor): The oxygen atom donates electron density into the ring (resonance), potentially lowering the bond order of adjacent ring bonds slightly, but increasing the dipole moment change during vibration, leading to intense bands.

  • Bromo (Electron Withdrawing/Heavy Atom): The heavy bromine atom (79.9 amu) acts as a "mechanical anchor," significantly lowering the frequency of ring deformation modes (Mass Effect). It is an electron-withdrawing group (Inductive), which can shift ring stretching frequencies to higher values, but the mass effect often dominates the deformation modes.

Comparative Spectral Analysis

Table 1: Diagnostic IR Bands
FeatureMethoxy-Pyrazole (-OCH₃) Bromo-Pyrazole (-Br) Differentiation Strategy
High Frequency (3000+ cm⁻¹) C-H (sp³) : Distinct peaks at 2850–2960 cm⁻¹ (sym/asym stretch).Silent : No aliphatic C-H bands. Only aromatic C-H (>3000 cm⁻¹) present.[1]Look for the "cluster" of peaks just below 3000 cm⁻¹. Presence = Methoxy.[2]
Mid-Frequency (1000–1300 cm⁻¹) C-O-C (Asym) : Strong band at 1230–1270 cm⁻¹ . C-O-C (Sym) : Med/Strong band at 1020–1050 cm⁻¹ .Ring Modes Only : Weak/Medium ring breathing bands. No strong C-O features.The C-O stretch is often the strongest band in the fingerprint region for ethers.
Low Frequency (< 800 cm⁻¹) Ring Deformation : Standard aromatic out-of-plane (OOP) bends (700–900 cm⁻¹).C-Br Stretch : Strong/Medium band at 515–690 cm⁻¹ .Critical: C-Br appears in the "far" fingerprint region, often obscured by ATR cutoffs (see Protocol).
Detailed Spectral Signatures
A. Methoxy-Pyrazole (-OCH₃)

The methoxy group introduces a "spectral fingerprint" that is easily detectable.

  • Aliphatic C-H Stretches: Unlike the bare pyrazole, the methyl group adds sharp peaks at 2960 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) . These appear clearly to the right of the aromatic C-H stretches.

  • Ether Linkage (C-O-C): The aryl-alkyl ether bond creates a massive dipole change. You will see a very strong asymmetric stretch near 1250 cm⁻¹ . This is often the dominant feature of the entire spectrum.

B. Bromo-Pyrazole (-Br)

The bromo group is elusive. It does not add high-frequency peaks.

  • The "Heavy Atom" Shift: The C-Br bond is heavy and weak. Its stretching vibration occurs at very low energy (690–515 cm⁻¹ ).

  • Ring Perturbation: The presence of Br often shifts the pyrazole ring breathing modes (usually ~1000 cm⁻¹) to lower frequencies due to the increased mass attached to the ring.

Experimental Protocol & Validation

Method Selection: KBr vs. ATR

Crucial Warning: Standard ZnSe (Zinc Selenide) ATR crystals have a spectral cutoff around 600–650 cm⁻¹ . This often cuts off the diagnostic C-Br stretch , leading to false negatives.

  • Scenario A: Routine Screening (Methoxy detection)

    • Method: Diamond or ZnSe ATR.

    • Reasoning: The C-H (sp³) and C-O bands are well within the standard range (4000–600 cm⁻¹).

  • Scenario B: Halogen Verification (Bromo detection)

    • Method: KBr Pellet or CsI / Diamond ATR (Extended Range).

    • Reasoning: You must access the 400–600 cm⁻¹ region to definitively see the C-Br stretch.

Step-by-Step Workflow
1. Sample Preparation (KBr Pellet - Recommended for Bromo)
  • Ratio: Mix 1-2 mg of pyrazole derivative with 100-200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved (prevents scattering/Christiansen effect).

  • Pressing: Compress in a hydraulic press at 8–10 tons for 1-2 minutes under vacuum (to remove water) until a transparent disc is formed.

  • Blank: Run a background scan with an empty holder or pure KBr disc.

2. Data Acquisition
  • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for strong organic bands).

  • Range: Set to 400–4000 cm⁻¹ . (Ensure the detector is DTGS or similar wide-range; MCT detectors often cut off at 600 cm⁻¹).

Visualization: Logical Identification Pathways

Diagram 1: Spectral Decision Tree

This decision tree guides the analyst through the spectral features to identify the substituent.

IR_Decision_Tree Start Start: Analyze Pyrazole Derivative Spectrum Check_CH Check 2800-3000 cm⁻¹ Region Start->Check_CH Has_Aliphatic Peaks present < 3000 cm⁻¹ (2850-2960 cm⁻¹)? Check_CH->Has_Aliphatic Check_CO Check 1000-1300 cm⁻¹ Region Has_Aliphatic->Check_CO Yes Check_LowFreq Check 500-700 cm⁻¹ Region (Requires KBr or Diamond ATR) Has_Aliphatic->Check_LowFreq No (Only Aromatic C-H) Strong_CO Strong Band at ~1250 cm⁻¹? Check_CO->Strong_CO Identify_Methoxy Identified: Methoxy (-OCH₃) (C-H sp³ + C-O Stretch) Strong_CO->Identify_Methoxy Yes Strong_CO->Check_LowFreq No Has_CBr Band present at 515-690 cm⁻¹? Check_LowFreq->Has_CBr Identify_Bromo Identified: Bromo (-Br) (C-Br Stretch) Has_CBr->Identify_Bromo Yes Inconclusive Inconclusive / Other Substituent Has_CBr->Inconclusive No

Caption: Logical workflow for distinguishing Methoxy vs. Bromo substituents based on hierarchical spectral feature analysis.

Diagram 2: Vibrational Mode Visualization

A conceptual map of where the energy is absorbed in the molecule.

Vibrational_Modes Pyrazole Pyrazole Core (1500-1600 cm⁻¹) Methoxy Methoxy (-OCH₃) Pyrazole->Methoxy Substituted with Bromo Bromo (-Br) Pyrazole->Bromo Substituted with CH_Stretch C-H (sp³) Stretch (2850-2960 cm⁻¹) Methoxy->CH_Stretch CO_Stretch C-O-C Stretch (1250 cm⁻¹) Methoxy->CO_Stretch CBr_Stretch C-Br Stretch (515-690 cm⁻¹) Bromo->CBr_Stretch Mass_Effect Ring Deformation Shift (Lower Freq) Bromo->Mass_Effect

Caption: Mapping of functional groups to their specific vibrational energy absorption zones.

References

  • Kleizienė, N., et al. (2009).[2] 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.[2] [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • AZoM. (2012).[3] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. [Link]

  • Chithambarathanu, T., et al. (2003). Vibrational analysis of some pyrazole derivatives. Indian Journal of Pure & Applied Physics.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.